molecular formula C27H44O2 B1139323 Alfacalcidol-D6

Alfacalcidol-D6

Número de catálogo: B1139323
Peso molecular: 406.7 g/mol
Clave InChI: OFHCOWSQAMBJIW-VLUFQIGVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alfacalcidol-D6, a deuterated Alfacalcidol (1-hydroxycholecalciferol;  Alpha D3;  1.alpha.-Hydroxyvitamin D3), is a non-selective VDR activator medication. Alfacalcidol (1-hydroxycholecalciferol;  Alpha D3;  1.alpha.-Hydroxyvitamin D3) improves mechanical bone strength and bone mass;  suppresses osteoclastic bone resorption in vivo.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCOWSQAMBJIW-VLUFQIGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Alfacalcidol-D6: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the chemical structure, properties, and analytical methodologies for the deuterated vitamin D analog, Alfacalcidol-D6.

Introduction

Alfacalcidol (B1684505), a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium metabolism disorders, particularly in patients with impaired kidney function.[1] Its deuterated counterpart, this compound, serves as an indispensable tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for the accurate quantification of alfacalcidol in biological matrices.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic derivative of Alfacalcidol in which six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling provides a distinct mass signature, facilitating its use in mass spectrometry-based analytical techniques without significantly altering its chemical behavior.

Chemical Structure

The chemical structure of this compound is identical to that of Alfacalcidol, with the exception of the six deuterium atoms typically located on the terminal methyl groups of the side chain.

IUPAC Name: (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R)-1-methyl-5-(methyl-d3)hexyl-6,6,d3]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol

Caption: Chemical structure of Alfacalcidol with deuterium labeling positions for this compound.

Physicochemical Properties

The physicochemical properties of this compound are comparable to those of Alfacalcidol. The primary difference lies in the molecular weight due to the presence of deuterium.

PropertyAlfacalcidolThis compoundReference
Molecular Formula C27H44O2C27H38D6O2[1]
Molecular Weight 400.64 g/mol 406.67 g/mol [4]
Appearance White to off-white solidWhite to off-white solid
Melting Point 136 °CNot explicitly found, but expected to be very similar to Alfacalcidol
Solubility Practically insoluble in water; soluble in ethanol, fatty oilsSoluble in DMSO (≥ 50 mg/mL)
Stability Sensitive to air, heat, and lightUnstable in solution, fresh preparation recommended

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Calcitriol then exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. The VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium and phosphate (B84403) homeostasis.

VDR_Signaling_Pathway

Caption: Simplified Vitamin D Receptor (VDR) signaling pathway initiated by Alfacalcidol.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the commercial synthesis of this compound is proprietary, a general and plausible synthetic route can be inferred from the literature on the synthesis of deuterated vitamin D analogs. The synthesis typically involves the introduction of deuterium atoms at a late stage to a precursor molecule. A common strategy involves the use of a deuterated Grignard reagent, such as CD3MgBr, to introduce the deuterated methyl groups onto the side chain of a suitable steroid precursor. Another approach involves the synthesis of a deuterated A-ring synthon which is then coupled with the CD-ring portion of the molecule.

General Synthetic Workflow:

Synthesis_Workflow Start Vitamin D3 or Steroid Precursor Step1 Chemical Modification of Side Chain or A-Ring Start->Step1 Step2 Introduction of Deuterium (e.g., via CD3MgBr or deuterated synthon) Step1->Step2 Step3 Further Chemical Transformations Step2->Step3 Step4 Purification (e.g., HPLC) Step3->Step4 Product This compound Step4->Product

Caption: Generalized workflow for the synthesis of this compound.

A detailed, multi-step synthesis of Alfacalcidol from Vitamin D3 has been described, involving tosylation, cyclization, oxidation, and ring-opening reactions, followed by purification using preparative HPLC. A similar strategy, incorporating a deuterated reagent at the appropriate step, would yield this compound. Another described method for the synthesis of alfacalcidol involves the reaction of 1α-hydroxy-3,5-cyclovitamin D3 with acetic acid in dimethyl sulfoxide, followed by reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) and subsequent purification.

Quantification of Alfacalcidol using HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of Alfacalcidol in pharmaceutical formulations. The use of this compound as an internal standard in such assays, particularly when coupled with mass spectrometry detection (LC-MS), significantly improves the accuracy and precision of the measurement.

Example HPLC Method for Alfacalcidol in Soft Gelatin Capsules:

ParameterCondition
Mobile Phase n-Hexane: Isopropyl Alcohol: Tetrahydrofuran: Acetic Acid (920:40:40:2 v/v/v/v)
Stationary Phase Thermo Scientific silica (B1680970) column (250 x 4.6 mm, 3µm)
Flow Rate 2.0 mL/min
Detection UV at 265 nm
Retention Time Approximately 9.4 minutes

Experimental Workflow for HPLC Analysis:

HPLC_Workflow Sample_Prep Sample Preparation (e.g., extraction from capsules) HPLC_System HPLC System Sample_Prep->HPLC_System Inject Standard_Prep Standard Preparation (Alfacalcidol and this compound) Standard_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Quantification Quantification (Peak Area Ratio) Data_Acquisition->Quantification Result Concentration of Alfacalcidol Quantification->Result

Caption: General workflow for the quantification of Alfacalcidol using HPLC.

Conclusion

This compound is a vital tool for the pharmaceutical and research communities. Its well-defined chemical structure and properties, coupled with its role as a stable isotope-labeled internal standard, enable precise and accurate quantification of Alfacalcidol in various matrices. A thorough understanding of its synthesis, mechanism of action, and analytical methodologies is essential for its effective application in drug development and clinical research. This guide provides a foundational understanding of these key aspects to support ongoing and future investigations involving Alfacalcidol and its deuterated analog.

References

Alfacalcidol-D6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Alfacalcidol-D6, a deuterated analog of the active vitamin D metabolite, alfacalcidol (B1684505). This document details its primary role as an internal standard in quantitative analysis, outlines experimental protocols, and presents relevant data and metabolic pathways.

Introduction to this compound

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D that is converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D.[1] Calcitriol plays a crucial role in calcium homeostasis, bone metabolism, and cellular differentiation and proliferation.[2] Alfacalcidol is used therapeutically for conditions such as osteoporosis, rickets, hypocalcemia, and chronic renal failure.[2][3]

This compound is a stable, isotopically labeled version of alfacalcidol where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of alfacalcidol in biological matrices and pharmaceutical formulations using liquid chromatography-mass spectrometry (LC-MS). The increased mass of this compound allows for its clear differentiation from the unlabeled alfacalcidol during mass spectrometric detection, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.

Core Application: Internal Standard in LC-MS Analysis

The primary application of this compound in research is as an internal standard (IS) in the highly sensitive and specific analytical technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Due to the low therapeutic dosage of alfacalcidol, its concentration in biological fluids is very low, often in the picogram to nanogram per milliliter range, making accurate quantification challenging. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for sample loss during extraction and for variations in ionization efficiency in the mass spectrometer, thereby ensuring the accuracy and precision of the quantitative results.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a gold-standard quantitative technique. In this method, a known amount of the isotopically labeled standard (this compound) is added to the sample containing the analyte of interest (alfacalcidol). The analyte and the internal standard are then co-extracted, co-chromatographed, and co-detected by the mass spectrometer. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for any analytical variability, leading to highly reliable results.

Quantitative Data and Method Validation

The following tables summarize key quantitative parameters from studies utilizing deuterated internal standards for the analysis of alfacalcidol and related vitamin D metabolites. These data highlight the sensitivity and reliability of LC-MS methods.

ParameterValueReference
Lower Limit of Quantitation (LLOQ)5 pg from 0.1-mL plasma
Linearity (r)>0.9966
Intra-assay Precision3.8% to 9.6%
Inter-assay Precision3.0% to 17.0%
Accuracy81.4% to 112.0%
Table 1: Performance of an LC-MS/MS method for 1α-hydroxyvitamin D3 in rat plasma using a deuterated internal standard.
ParameterValueReference
Limit of Detection (LOD) of derivatized alfacalcidol0.01 µg/mL
Limit of Detection (LOD) of underivatized alfacalcidol1 µg/mL
Linearity (r²)>0.99
Inter-day Reproducibility3.3%
Intra-day Reproducibility7.9%
Table 2: Performance of an LC-MS method for alfacalcidol tablets dissolution content with derivatization.

Detailed Experimental Protocol: Quantification of Alfacalcidol in Human Plasma

This section outlines a detailed methodology for the quantification of alfacalcidol in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for vitamin D metabolite analysis.

Materials and Reagents
  • Alfacalcidol analytical standard

  • This compound internal standard

  • Human plasma (drug-free)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatizing agent

  • Ammonium acetate

  • Formic acid

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation
  • Spiking: To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To enhance ionization efficiency and sensitivity, derivatization with a Cookson-type reagent like PTAD is often employed.

  • Reagent Preparation: Prepare a fresh solution of PTAD in acetonitrile (e.g., 0.1 mg/mL).

  • Reaction: Add 50 µL of the PTAD solution to the dried extract. Vortex and incubate at room temperature for 30 minutes in the dark.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of the mobile phase for LC-MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A suitable gradient to separate alfacalcidol from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Alfacalcidol-PTAD adduct: Precursor ion > Product ion (e.g., m/z 576.4 > 314.1)

    • This compound-PTAD adduct: Precursor ion > Product ion (e.g., m/z 582.4 > 320.1 - Note: exact mass will depend on the position of deuterium labeling)

Visualizations: Pathways and Workflows

Metabolic Pathway of Alfacalcidol

The following diagram illustrates the metabolic activation of alfacalcidol. This compound is used to quantify the parent drug in this pathway.

Alfacalcidol_Metabolism Metabolic Pathway of Alfacalcidol Alfacalcidol Alfacalcidol Calcitriol Calcitriol (1α,25-dihydroxyvitamin D3) Alfacalcidol->Calcitriol 25-hydroxylase (Liver) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to Biological_Effects Biological Effects (Calcium Homeostasis, Bone Metabolism) VDR->Biological_Effects Mediates

Metabolic activation of Alfacalcidol.
Experimental Workflow for Quantification

The diagram below outlines the general workflow for quantifying alfacalcidol in a biological sample using this compound.

Experimental_Workflow Experimental Workflow for Alfacalcidol Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spiking Spike with this compound (IS) Sample->Spiking Extraction Extraction (e.g., LLE, SPE) Spiking->Extraction Derivatization Derivatization (e.g., PTAD) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification

Workflow for alfacalcidol quantification.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of alfacalcidol. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary accuracy and precision for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The methodologies outlined in this guide provide a framework for researchers to develop and validate robust analytical methods for the quantification of this important vitamin D analog.

References

Alfacalcidol-D6 as a Vitamin D Receptor Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the mechanism of action of Alfacalcidol as a Vitamin D Receptor (VDR) activator. Despite a comprehensive search, no specific data on the VDR activation mechanism, quantitative data, or detailed experimental protocols for Alfacalcidol-D6 were found in publicly available scientific literature. This compound is likely utilized as a deuterated internal standard for analytical quantification of Alfacalcidol rather than as a distinct therapeutic agent with a separately characterized mechanism of action. The information presented herein is based on the well-established pharmacology of Alfacalcidol.

Introduction

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D that plays a crucial role in calcium and phosphate (B84403) homeostasis. It is a prodrug that undergoes rapid conversion in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2][3] Calcitriol exerts its effects primarily through the activation of the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes.[4][5] This guide provides an in-depth overview of the mechanism of action of Alfacalcidol as a VDR activator, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The mechanism of Alfacalcidol as a VDR activator can be dissected into two main stages: its metabolic activation and the subsequent genomic and non-genomic actions of its active metabolite, calcitriol.

Metabolic Activation of Alfacalcidol

Unlike native vitamin D3 (cholecalciferol), which requires two hydroxylation steps (at C-25 in the liver and C-1α in the kidneys), Alfacalcidol is already hydroxylated at the 1α position. This structural feature is particularly advantageous in patients with impaired renal function, as it bypasses the need for the renal 1α-hydroxylation step, which is often compromised in such individuals.

Upon administration, Alfacalcidol is rapidly absorbed and transported to the liver, where it undergoes hydroxylation at the C-25 position by the enzyme 25-hydroxylase (CYP2R1 or CYP27A1) to form calcitriol.

Alfacalcidol_Metabolism Alfacalcidol Alfacalcidol (1α-hydroxycholecalciferol) Liver Liver Alfacalcidol->Liver Uptake Calcitriol Calcitriol (1α,25-dihydroxyvitamin D3) Alfacalcidol->Calcitriol 25-hydroxylation Enzyme 25-hydroxylase (CYP2R1/CYP27A1) Liver->Enzyme

Metabolic activation of Alfacalcidol in the liver.
VDR Activation by Calcitriol

Calcitriol, the active metabolite, mediates its biological effects by binding to and activating the VDR. The VDR is a member of the nuclear receptor superfamily of transcription factors.

The canonical mechanism of VDR action is genomic, involving the regulation of gene expression.

  • Ligand Binding and Conformational Change: Calcitriol binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm. This binding induces a conformational change in the VDR protein.

  • Heterodimerization: The ligand-activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).

  • Nuclear Translocation: The VDR-RXR heterodimer translocates into the nucleus.

  • DNA Binding: In the nucleus, the VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the VDR-RXR heterodimer to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of target genes by RNA polymerase II, leading to either increased or decreased protein synthesis.

VDR_Genomic_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Translocation VDRE VDRE (on DNA) VDR_RXR_n->VDRE Binds Coactivators Co-activators VDRE->Coactivators Recruits Gene Target Gene Coactivators->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., Calcium Homeostasis) Protein->Biological_Response Leads to

Genomic signaling pathway of VDR activation.

In addition to the classical genomic pathway, calcitriol can also elicit rapid, non-genomic responses. These actions are initiated by the binding of calcitriol to a membrane-associated VDR (mVDR). This interaction activates various second messenger signaling cascades, including:

  • Phospholipase C (PLC) / Protein Kinase C (PKC) pathway

  • MAPK (Mitogen-Activated Protein Kinase) pathways (e.g., ERK1/2)

  • Src Kinase activation

  • Opening of ion channels

These rapid signaling events can influence cellular processes such as cell proliferation, differentiation, and apoptosis independently of gene transcription.

VDR_NonGenomic_Pathway Calcitriol Calcitriol Membrane_VDR Membrane VDR (mVDR) Calcitriol->Membrane_VDR Binds PLC PLC Membrane_VDR->PLC MAPK MAPK (e.g., ERK1/2) Membrane_VDR->MAPK Src Src Kinase Membrane_VDR->Src Ion_Channel Ion Channel Membrane_VDR->Ion_Channel PKC PKC PLC->PKC Rapid_Response Rapid Cellular Response PKC->Rapid_Response MAPK->Rapid_Response Src->Rapid_Response Ion_Channel->Rapid_Response

Non-genomic signaling pathways of VDR activation.

Quantitative Data

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for Alfacalcidol and its active metabolite, calcitriol. It is important to note that specific binding affinity and transactivation potency for Alfacalcidol itself are not typically reported, as it is a prodrug. The biologically relevant parameters are those of calcitriol.

ParameterValueSpecies/SystemReference
Alfacalcidol
Half-life~3-4 hoursHuman
Time to peak plasma calcitriol8-18 hours (oral)Human
Calcitriol (active metabolite)
VDR Binding Affinity (Kd)0.1 - 1.0 nMVarious
EC50 for VDR transactivation~0.1 - 1.0 nMIn vitro reporter assays

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below. These protocols provide a framework for researchers to investigate the VDR-activating properties of compounds like Alfacalcidol.

VDR Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of a test compound (e.g., calcitriol) for the VDR.

Methodology:

  • Preparation of VDR: Recombinant human VDR is expressed and purified from a suitable expression system (e.g., E. coli, insect cells).

  • Radioligand: A radiolabeled form of calcitriol (e.g., [³H]1α,25(OH)₂D₃) is used as the tracer.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with dithiothreitol (B142953) and protease inhibitors) is prepared.

  • Incubation: A constant concentration of recombinant VDR and radioligand are incubated with increasing concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal, hydroxylapatite, or filter binding assays.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

VDR_Binding_Assay Start Start Mix Mix: - Recombinant VDR - [³H]Calcitriol (Radioligand) - Unlabeled Test Compound Start->Mix Incubate Incubate Mix->Incubate Separate Separate Bound from Free (e.g., Charcoal adsorption) Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Analyze Data (IC50, Ki) Measure->Analyze End End Analyze->End Transactivation_Assay Start Start Culture Culture Cells Start->Culture Transfect Transfect with: - VDR plasmid - RXR plasmid - VDRE-Luciferase plasmid Culture->Transfect Treat Treat with Test Compound Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (EC50) Measure->Analyze End End Analyze->End

References

Synthesis and Isotopic Labeling of Alfacalcidol-D6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Alfacalcidol and the methodologies for its isotopic labeling to produce Alfacalcidol-D6. Alfacalcidol (1α-hydroxyvitamin D3) is a crucial synthetic analog of the active form of vitamin D, calcitriol (B1668218). It is widely used in the treatment of osteoporosis, hypocalcemia, and other conditions related to calcium metabolism. The deuterated form, this compound, serves as an indispensable internal standard for quantitative analysis in pharmacokinetic and metabolic studies using mass spectrometry, ensuring accuracy and precision in drug development and clinical monitoring.

Overview of Alfacalcidol Synthesis

The synthesis of Alfacalcidol is a multi-step process that typically starts from a readily available steroid precursor, such as vitamin D3 or cholesterol. The core challenge lies in the stereoselective introduction of the hydroxyl group at the 1α-position. A common and effective strategy involves a sequence of protection, cyclization, oxidation, and deprotection/rearrangement steps.

A frequently employed synthetic pathway begins with Vitamin D3, proceeding through the formation of a 3,5-cyclovitamin D intermediate. This intermediate facilitates the selective allylic oxidation to introduce the 1α-hydroxyl group. The final steps involve the acid-catalyzed cycloreversion to restore the triene system of the vitamin D scaffold.

Proposed Synthesis of this compound

This can be accomplished by employing a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr), in the final steps of the side-chain construction. The synthesis would involve preparing a suitable CD-ring fragment with a precursor functional group on the side chain (e.g., an ester or ketone) that can react with the deuterated Grignard reagent. This labeled CD-ring is then coupled with an A-ring synthon to complete the this compound molecule.

Below is a logical workflow for the proposed synthesis:

Synthesis_Workflow start Start: Vitamin D Precursor step1 Side-Chain Modification (e.g., Ozonolysis) start->step1 step4 Preparation of A-Ring Synthon start->step4 Parallel Synthesis step2 Preparation of CD-Ring Side-Chain Precursor (Ester/Ketone) step1->step2 reagent Grignard Reaction with CD₃MgBr step2->reagent Introduce Deuterium (B1214612) step3 Deuterated CD-Ring-D6 Fragment reagent->step3 step5 Coupling Reaction (e.g., Wittig-Horner) step3->step5 step4->step5 step6 Deprotection & Purification step5->step6 end Final Product: This compound step6->end

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of Alfacalcidol synthesis.

Synthesis of Alfacalcidol from 1α-hydroxy-3,5-cyclovitamin D3

This protocol outlines the conversion of a cyclovitamin D intermediate to Alfacalcidol.

  • Solvolysis (Ring-Opening):

    • Dissolve 1α-hydroxy-3,5-cyclovitamin D3 (9 g, 21.7 mmol) in a mixed solvent of dimethyl sulfoxide (B87167) (30 ml) and glacial acetic acid (24 ml) at room temperature.[1]

    • Heat the reaction mixture to 50°C for 1 hour under a nitrogen atmosphere.[1]

    • After cooling, slowly pour the reaction solution into 500 ml of a pre-cooled (5°C) aqueous sodium bicarbonate solution.[1]

    • Extract the aqueous mixture three times with diethyl ether (200 ml each).[1]

    • Combine the organic phases, wash successively with saturated aqueous sodium bicarbonate solution (150 ml) and saturated brine (150 ml).[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. This yields a mixture of Alfacalcidol and its 5,6-trans isomer.

  • Isomer Separation and Purification:

    • Dissolve the concentrate from the previous step in ethyl acetate (B1210297) (100 ml).

    • Add 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) (3.8 g, 21.7 mmol) and stir the reaction at 10°C for 2 hours under nitrogen protection. PTAD selectively reacts with the 5,6-cis isomer (Alfacalcidol).

    • Concentrate the reaction solution under reduced pressure.

    • Purify the resulting residue by silica (B1680970) gel column chromatography (eluent: ethyl acetate:n-hexane = 1:1) or by recrystallization from methyl formate (B1220265) (20 ml) to obtain pure Alfacalcidol as an off-white solid.

Enzymatic Conversion of Alfacalcidol to Calcitriol

For research purposes, Alfacalcidol can be converted to Calcitriol (1α,25-dihydroxyvitamin D3) enzymatically. This pathway mirrors the metabolic activation in the liver.

  • Reaction Setup:

    • Dissolve Alfacalcidol (to a final concentration of 2.5 mM) in a 1 ml sodium phosphate (B84403) buffer (50 mM, pH 6) containing 40% (v/v) acetone.

    • Add the enzyme, peroxygenase from Agrocybe aegerita (AaeUPO), to the mixture.

    • Supply a hydrogen peroxide solution to the reaction using a syringe pump at a constant rate of 1.0 mM h⁻¹.

    • Incubate the reaction mixture in a thermal shaker at 25°C with 800 rpm mixing.

  • Semi-Preparative Scale Synthesis:

    • Dissolve 200 mg of Alfacalcidol in 200 ml of sodium phosphate buffer (100 mM, pH 7) with 40% acetone.

    • Dose H₂O₂ at a rate of 1.5 mM h⁻¹ at 25°C for 8 hours with magnetic stirring.

    • Extract the reaction mixture twice with 200 ml of dichloromethane.

    • Combine the organic phases, concentrate, and purify the resulting oil by silica column chromatography (petroleum ether:ethyl acetate = 1:1) to yield calcitriol as a white powder.

Quantitative Data Summary

The following tables summarize key quantitative data reported for the synthesis of Alfacalcidol and its enzymatic conversion.

ParameterValueReference
Starting Material1α-hydroxy-3,5-cyclovitamin D3
Final Yield45%
Purity (by HPLC)99.7%
Overall Yield (Improved Method)31% (from Vitamin D3)

Table 1: Reported Yield and Purity for Alfacalcidol Synthesis.

ParameterValueReference
Starting MaterialAlfacalcidol
Product Formation80.3%
Isolated Yield (Semi-preparative)72%
Enzyme Turnover NumberUp to 4000

Table 2: Quantitative Data for Enzymatic Synthesis of Calcitriol from Alfacalcidol.

Alfacalcidol Metabolic Activation

Alfacalcidol is a prodrug that is metabolically activated in the liver. This bypasses the need for renal 1α-hydroxylation, which can be impaired in patients with kidney disease.

Metabolic_Pathway alfacalcidol Alfacalcidol (1α-OH-D3) liver Liver alfacalcidol->liver Ingested Prodrug enzyme 25-hydroxylase (CYP2R1/CYP27A1) liver->enzyme calcitriol Calcitriol (1α,25-(OH)₂-D3) enzyme->calcitriol 25-Hydroxylation vdr Vitamin D Receptor (VDR) in Target Tissues calcitriol->vdr Active Hormone effect Biological Effects (Calcium Homeostasis, Bone Metabolism) vdr->effect

Caption: Metabolic activation pathway of Alfacalcidol in the liver.

References

The Sentinel Molecule: A Technical Guide to Deuterated Vitamin D Analogs in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated vitamin D analogs in advancing metabolic studies. As the understanding of vitamin D's influence extends beyond bone health to encompass a wide array of physiological processes, the need for precise and accurate quantification of its metabolites has become paramount. Deuterated vitamin D analogs, as stable isotope-labeled internal standards, are indispensable tools in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for achieving the required accuracy and precision in research and drug development.[1][2] This guide details the application of these analogs, presents quantitative data for their use, outlines experimental protocols, and provides visual representations of key pathways and workflows.

The Core Principle: Isotope Dilution Mass Spectrometry

The cornerstone of using deuterated vitamin D analogs is the isotope dilution method.[3][4] Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry due to several key properties[1]:

  • Chemical and Physical Equivalence: Deuterated analogs are chemically identical to their endogenous, non-deuterated counterparts. This ensures they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.

  • Mass Differentiation: The incorporation of deuterium (B1214612) atoms increases the mass of the analog, allowing the mass spectrometer to distinguish it from the naturally occurring analyte.

  • Correction for Variability: By introducing a known quantity of the deuterated standard at the beginning of the analytical process, it experiences the same potential losses during sample preparation and variations in instrument response as the target analyte. The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively nullifying these sources of error.

Quantitative Data for Analysis of Vitamin D Metabolites

The following tables summarize typical quantitative parameters for the analysis of vitamin D metabolites using deuterated internal standards with LC-MS/MS.

Table 1: Typical LC-MS/MS Parameters for Vitamin D Metabolite Analysis

Parameter25-hydroxyvitamin D3 (Analyte)d3-25-hydroxyvitamin D3 (Internal Standard)1α,25-dihydroxyvitamin D3 (Analyte)d6-1α,25-dihydroxyvitamin D3 (Internal Standard)
Precursor Ion (m/z) 401.3404.3417.3423.3
Product Ion (m/z) 383.3386.3399.3405.3
Collision Energy (eV) 15151212
Limit of Quantification (LOQ) 0.2 nmol/L-10-20 pg/mL-

Note: Specific m/z values and collision energies can vary depending on the instrument and adducts formed (e.g., after derivatization).

Table 2: Reported Concentrations of Vitamin D Metabolites in Human Serum Using Deuterated Standards

MetaboliteReported ConcentrationCitation
25-hydroxyvitamin D3 (2)5.1 ng/mL
25(OH)D3-23,26-lactone (6)38.3 pg/mL
1,25(OH)2D3-23,26-lactone (7)8.9 pg/mL

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the quantification of vitamin D metabolites using deuterated analogs.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
  • Spiking: To a 200 µL plasma sample, add 20 µL of a solution containing the deuterated vitamin D internal standards.

  • Incubation: Gently vortex the mixture and incubate at room temperature for 1 hour to allow for equilibration between the standards and the plasma proteins.

  • Protein Precipitation: Add 400 µL of ice-cold precipitation reagent (e.g., acetonitrile (B52724) or methanol). Vortex vigorously for 1 minute.

  • Centrifugation: Incubate the mixture at 4°C for 10 minutes, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a 50:50 methanol:water solution to remove interfering substances.

    • Elute the vitamin D metabolites and their deuterated analogs with methanol or another suitable organic solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

Derivatization (Optional but often necessary for low-abundance metabolites)

For low-concentration metabolites like 1α,25-dihydroxyvitamin D, derivatization can enhance ionization efficiency and sensitivity. 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a commonly used derivatizing agent.

  • After the evaporation step in the sample preparation, add a solution of PTAD in an appropriate solvent (e.g., ethyl acetate) to the dried extract.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).

  • The derivatized sample is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

    • Flow Rate: A typical flow rate is around 0.3 mL/min.

    • Gradient Example: Start at 60% organic phase, increase to 95% over 5 minutes, hold for 2 minutes, then return to the initial conditions for equilibration.

  • Mass Spectrometric Detection:

    • Ionization: Positive ion electrospray ionization (ESI) is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: The specific precursor-to-product ion transitions for both the endogenous metabolites and the deuterated internal standards are monitored (see Table 1).

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the use of deuterated vitamin D analogs.

Vitamin_D_Metabolism cluster_synthesis Synthesis cluster_activation Activation cluster_catabolism Catabolism 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin_D3 Vitamin_D3 7-Dehydrocholesterol->Vitamin_D3 UVB Light (Skin) 25(OH)D3 25(OH)D3 Vitamin_D3->25(OH)D3 25-hydroxylase (Liver) 1,25(OH)2D3 1,25(OH)2D3 (Active Form) 25(OH)D3->1,25(OH)2D3 1α-hydroxylase (Kidney) 24,25(OH)2D3 24,25(OH)2D3 25(OH)D3->24,25(OH)2D3 24-hydroxylase Calcitroic_Acid Calcitroic_Acid 1,25(OH)2D3->Calcitroic_Acid 24-hydroxylase pathway

Vitamin D Metabolic Pathway

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spiking with Deuterated Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Derivatization Derivatization (Optional) SPE->Derivatization LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS w/o Derivatization Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

LC-MS/MS Experimental Workflow

Internal_Standard_Logic cluster_sample Initial Sample cluster_analysis LC-MS/MS Analysis Analyte Endogenous Analyte (Unknown Amount) Sample_Prep Sample Preparation (Extraction, etc.) Potential for Loss Analyte->Sample_Prep IS_Addition Deuterated Internal Standard (Known Amount) IS_Addition->Sample_Prep Analyte_Signal Analyte Signal (A) Sample_Prep->Analyte_Signal IS_Signal Internal Standard Signal (IS) Sample_Prep->IS_Signal Quantification Quantification Ratio (A / IS) is Proportional to Initial Analyte Amount Analyte_Signal->Quantification IS_Signal->Quantification

Logic of Internal Standard Use

Conclusion

Deuterated vitamin D analogs are fundamental to the accurate and precise study of vitamin D metabolism. By enabling reliable quantification of endogenous vitamin D metabolites through isotope dilution mass spectrometry, these tools empower researchers to unravel the complex roles of vitamin D in health and disease. The methodologies and data presented in this guide provide a solid foundation for the design and execution of robust metabolic studies, ultimately contributing to advancements in clinical diagnostics and therapeutic development.

References

Alfacalcidol-D6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alfacalcidol-D6, a deuterated analog of Alfacalcidol. This document outlines its core physicochemical properties, its primary application in quantitative analysis, and the associated biological pathways.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
CAS Number 1641940-94-4
Molecular Formula C₂₇H₃₈D₆O₂
Molecular Weight 406.67 g/mol

Application in Quantitative Analysis: Experimental Protocol

This compound serves as an ideal internal standard for the accurate quantification of Alfacalcidol in biological matrices, such as plasma or serum, using liquid chromatography-mass spectrometry (LC-MS). Its utility is crucial in pharmacokinetic and metabolic studies.

A general experimental protocol for the quantification of Alfacalcidol using this compound as an internal standard involves the following key steps:

  • Sample Preparation: Biological samples are typically subjected to a liquid-liquid extraction (LLE) to isolate the analyte and internal standard from interfering matrix components. A common solvent system for this extraction is a mixture of hexane (B92381) and ethyl acetate.

  • Derivatization: To enhance the ionization efficiency and chromatographic retention of Alfacalcidol and this compound, a derivatization step is often employed. A frequently used derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which reacts with the conjugated diene system of the vitamin D analogs.

  • LC-MS/MS Analysis: The derivatized extract is then analyzed by LC-MS/MS. A reversed-phase C18 column is typically used for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for both the derivatized Alfacalcidol and this compound.

  • Quantification: The concentration of Alfacalcidol in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Alfacalcidol and a fixed concentration of this compound.

Below is a visual representation of this experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis biological_sample Biological Sample (Plasma/Serum) add_is Add this compound (Internal Standard) biological_sample->add_is lle Liquid-Liquid Extraction add_is->lle add_ptad Add PTAD Reagent lle->add_ptad incubation Incubation add_ptad->incubation lc_ms LC-MS/MS Analysis incubation->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Experimental workflow for Alfacalcidol quantification.

Biological Significance: Signaling Pathway

Alfacalcidol is a synthetic analog of vitamin D. It is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D₃), the biologically active form of vitamin D.[1][2] Calcitriol plays a crucial role in calcium and phosphate (B84403) homeostasis. The mechanism of action of Alfacalcidol is therefore consistent with the known signaling pathway of vitamin D.[3]

The key steps in the signaling pathway are as follows:

  • Conversion to Calcitriol: Alfacalcidol is hydroxylated at the 25-position in the liver by the enzyme 25-hydroxylase to form calcitriol.[3]

  • Binding to Vitamin D Receptor (VDR): Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor located in the cytoplasm of target cells.[4]

  • Heterodimerization: The calcitriol-VDR complex forms a heterodimer with the retinoid X receptor (RXR).

  • Translocation and Gene Regulation: This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the VDR-RXR heterodimer to VDREs modulates the transcription of genes involved in calcium transport and bone metabolism, ultimately leading to physiological effects such as increased intestinal calcium absorption and regulation of bone mineralization.

The signaling pathway is illustrated in the diagram below.

signaling_pathway cluster_extracellular Extracellular cluster_liver Liver Cell cluster_target_cell Target Cell (e.g., Intestinal Epithelium) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alfacalcidol Alfacalcidol hydroxylase 25-Hydroxylase alfacalcidol->hydroxylase calcitriol Calcitriol hydroxylase->calcitriol calcitriol_int Calcitriol calcitriol->calcitriol_int vdr VDR vdr_rxr VDR-RXR Heterodimer vdr->vdr_rxr rxr RXR rxr->vdr_rxr vdr_rxr_nuc VDR-RXR Heterodimer vdr_rxr->vdr_rxr_nuc calcitriol_int->vdr vdre VDRE (Vitamin D Response Element) gene Target Gene Transcription vdre->gene vdr_rxr_nuc->vdre

Signaling pathway of Alfacalcidol.

References

The Pharmacokinetics and Metabolism of Alfacalcidol-D6: An In-Vivo Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and metabolism of Alfacalcidol-D6. Given that deuterated compounds like this compound are primarily utilized as internal standards in bioanalytical assays due to their chemical and physical similarity to their non-deuterated counterparts, this guide will focus on the established pharmacokinetics and metabolism of Alfacalcidol (B1684505).[1] It is a well-accepted principle in pharmacokinetics that stable isotope-labeled drugs, such as this compound, exhibit nearly identical absorption, distribution, metabolism, and excretion (ADME) profiles to the unlabeled drug. Therefore, the data and pathways described herein for Alfacalcidol are directly applicable to understanding the in-vivo behavior of this compound.

Introduction to Alfacalcidol and this compound

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D.[2] It plays a crucial role in calcium and phosphate (B84403) homeostasis, making it a key therapeutic agent in the management of conditions such as osteoporosis, hypoparathyroidism, and renal osteodystrophy.[2][3] this compound is a deuterated variant of Alfacalcidol, where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling renders it distinguishable by mass spectrometry, making it an ideal internal standard for the accurate quantification of Alfacalcidol in biological matrices.[1]

Pharmacokinetics of Alfacalcidol

Alfacalcidol is readily absorbed from the gastrointestinal tract, particularly in the presence of bile salts. Following absorption, it undergoes rapid metabolism in the liver to its active form, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3).

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Alfacalcidol based on available literature.

ParameterValueSpecies/ConditionsReference
Absorption Passively and almost completely in the small intestine.General
Time to Peak Plasma Concentration (Tmax) of Calcitriol 8-18 hours (oral Alfacalcidol)Humans
Half-life (t½) of Alfacalcidol 3-5 hoursGeneral
Half-life (t½) of Alfacalcidol ~12 hours (entire conversion time)Humans
Half-life (t½) of 1,25(OH)2D3 after IV Alfacalcidol 36 hoursHumans
Protein Binding The active metabolite, 1,25-dihydroxyvitamin D, is transported by a specific globulin protein.General
Metabolism Rapidly converted in the liver to 1,25-dihydroxyvitamin D.General
Excretion Primarily through the bile as inactive polar metabolites.General

Metabolism of Alfacalcidol

The primary metabolic pathway of Alfacalcidol involves its conversion to calcitriol, the biologically active form of vitamin D3. This process is crucial for its therapeutic effects.

Metabolic Pathway

Alfacalcidol is hydroxylated at the 25-position in the liver by the enzyme 25-hydroxylase to form calcitriol. This active metabolite then circulates in the bloodstream and exerts its effects on various target tissues, including the intestine, bone, and kidneys, to regulate calcium and phosphate levels.

Metabolic Pathway of Alfacalcidol Alfacalcidol Alfacalcidol (1α-hydroxyvitamin D3) Liver Liver Alfacalcidol->Liver Absorption Calcitriol Calcitriol (1α,25-dihydroxyvitamin D3) (Active Metabolite) Liver->Calcitriol Metabolism Enzyme 25-hydroxylase TargetTissues Target Tissues (Intestine, Bone, Kidneys) Calcitriol->TargetTissues Distribution & Action Excretion Biliary Excretion (Inactive Metabolites) Calcitriol->Excretion Further Metabolism &

Caption: Metabolic activation of Alfacalcidol to its active form, Calcitriol.

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Alfacalcidol.

Quantification of Alfacalcidol in Biological Samples using this compound

This protocol outlines a general procedure for the analysis of Alfacalcidol in plasma or serum.

1. Sample Preparation:

  • To a known volume of plasma or serum, add a precise amount of this compound internal standard solution.
  • Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol (B129727).
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube.
  • The sample may be further purified using solid-phase extraction (SPE) to remove interfering substances.

2. Derivatization (Optional but common for enhancing sensitivity):

  • Vitamin D compounds often exhibit poor ionization efficiency in mass spectrometry. Derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly improve detection.
  • The dried extract is reconstituted in a suitable solvent and reacted with the derivatizing agent.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.
  • Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., methanol or acetonitrile).
  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Alfacalcidol and this compound are monitored.
  • The transition for Alfacalcidol is monitored.
  • The transition for this compound is monitored, which will have a higher mass due to the deuterium atoms.

4. Quantification:

  • The concentration of Alfacalcidol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of Alfacalcidol and a fixed concentration of this compound.

Start [label="Biological Sample\n(e.g., Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nthis compound (Internal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Protein Precipitation &\nSolid-Phase Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization\n(e.g., with PTAD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Peak Area Ratio vs. Calibration Curve)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Spike; Spike -> Extraction; Extraction -> Derivatization; Derivatization -> LCMS; LCMS -> Quantification; }

Caption: Workflow for quantifying Alfacalcidol using this compound.

Signaling Pathways

The active metabolite of Alfacalcidol, calcitriol, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor.

Vitamin D Receptor Signaling

The binding of calcitriol to the VDR leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade is fundamental to the regulation of calcium and phosphate metabolism.

Vitamin D Receptor Signaling Pathway Calcitriol Calcitriol (from Alfacalcidol) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to Complex VDR-RXR Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE on DNA) Complex->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Response Biological Response (e.g., Calcium Homeostasis) Transcription->Response

References

Alfacalcidol vs. Alfacalcidol-D6: A Biochemical and Pharmacokinetic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alfacalcidol (B1684505) (1α-hydroxyvitamin D3) is a crucial pro-drug, widely used to manage conditions related to calcium metabolism. Its therapeutic efficacy is dictated by its conversion to the active hormone, calcitriol (B1668218). The deuteration of alfacalcidol to create Alfacalcidol-D6 represents a strategic modification aimed at optimizing its pharmacokinetic profile. This guide provides a detailed comparison of the two compounds, focusing on the core biochemical differences arising from the deuterium (B1214612) kinetic isotope effect. We explore the impact on metabolic stability, pharmacokinetics, and the underlying enzymatic pathways. Furthermore, this document furnishes detailed experimental protocols for the comparative evaluation of these analogs and visualizes key pathways and workflows to support further research and development.

Introduction: The Rationale for Deuteration

Alfacalcidol is a synthetic analog of vitamin D that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Calcitriol is essential for regulating calcium and phosphate (B84403) homeostasis. The catabolism of both calcitriol and its precursors is primarily mediated by the mitochondrial enzyme Cytochrome P450 24A1 (CYP24A1), which hydroxylates the side chain, leading to inactivation and excretion[1][2].

This compound is a deuterated isotopologue of alfacalcidol, where specific hydrogen atoms are replaced by their heavy, stable isotope, deuterium. This substitution does not alter the molecule's shape or biological targets. However, the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Since CYP-mediated metabolism often involves the cleavage of a C-H bond as a rate-limiting step, substituting deuterium at these positions can slow down the reaction rate[3][4]. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , is a well-established strategy in medicinal chemistry to improve a drug's pharmacokinetic properties, such as extending its half-life and increasing metabolic stability[5].

Metabolic Pathways and the Kinetic Isotope Effect

Alfacalcidol bypasses the need for renal 1α-hydroxylation and is activated by 25-hydroxylation in the liver to form calcitriol. The subsequent inactivation is primarily driven by CYP24A1, which initiates a cascade of hydroxylations, starting at the C-24 or C-23 position, ultimately leading to the formation of excretable calcitroic acid.

Deuteration of alfacalcidol at metabolically active sites is designed to specifically impede the action of CYP24A1. By slowing this primary catabolic pathway, this compound is expected to have a longer residence time as both a pro-drug and, after conversion, as active calcitriol, before its eventual inactivation.

metabolic_pathway cluster_activation Activation (Liver) cluster_inactivation Inactivation Pathway Alfacalcidol Alfacalcidol / this compound Calcitriol Calcitriol (Active Hormone) Alfacalcidol->Calcitriol Hepatic 25-Hydroxylation CYP24A1 CYP24A1 Enzyme Calcitriol->CYP24A1 Inactive Inactive Metabolites (e.g., Calcitroic Acid) CYP24A1->Inactive note Deuteration at key positions slows this step due to the Kinetic Isotope Effect (KIE). CYP24A1->note

Caption: Metabolic activation and inactivation pathway of Alfacalcidol.

Comparative Pharmacokinetic (PK) Profile

While direct, publicly available head-to-head PK data for this compound is limited, the principles of KIE allow for a robust theoretical comparison. Deuteration is expected to decrease the rate of metabolic clearance, leading to significant changes in key PK parameters.

Table 1: Expected Pharmacokinetic Differences

Parameter Alfacalcidol (Reference) This compound (Expected) Biochemical Rationale
Metabolic Clearance (CL) Higher Lower Slower CYP24A1-mediated metabolism due to the Kinetic Isotope Effect.
Half-life (t½) ~4 hours Longer Reduced clearance directly leads to a longer elimination half-life.
Area Under the Curve (AUC) Lower Higher Slower elimination results in greater overall drug exposure over time.
Bioavailability (F%) High Potentially Higher Reduced first-pass metabolism can lead to increased bioavailability.

| Peak Concentration (Cmax) | Lower | Potentially Higher | Slower metabolism may lead to accumulation and a higher peak concentration. |

Vitamin D Receptor (VDR) Signaling

The therapeutic effects of alfacalcidol are mediated by its active metabolite, calcitriol, which binds to the nuclear Vitamin D Receptor (VDR). The VDR then forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) on the DNA to modulate gene transcription. Since deuteration does not alter the molecular structure of the active metabolite, this compound, once converted to deuterated calcitriol, is expected to have an identical binding affinity and signaling mechanism to its non-deuterated counterpart. The primary difference lies in the concentration and duration of the active ligand available to the receptor.

VDR_Signaling cluster_cell Target Cell Calcitriol Calcitriol (from Alfacalcidol or this compound) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds Complex VDR-RXR Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex DNA DNA Complex->DNA Binds to VDRE Transcription Modulation of Gene Transcription DNA->Transcription

Caption: The Vitamin D Receptor (VDR) nuclear signaling pathway.

Experimental Protocols

To empirically determine the biochemical and pharmacokinetic differences, a series of standardized in vitro and in vivo experiments are required.

Protocol 1: In Vitro Metabolic Stability Assay

This assay quantifies the rate of metabolism in a controlled environment, directly assessing the impact of deuteration.

  • Objective: To determine the intrinsic clearance (Clint) of Alfacalcidol vs. This compound.

  • Test System: Pooled Human Liver Microsomes (HLMs), which contain a high concentration of CYP enzymes.

  • Methodology:

    • Preparation: Thaw HLMs and dilute in a phosphate buffer (e.g., 100 mM KPO4, pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Incubation: Add Alfacalcidol or this compound (final concentration, e.g., 1 µM) to the microsome suspension and pre-warm to 37°C.

    • Initiation: Start the reaction by adding a NADPH-regenerating system. A control reaction without NADPH is run in parallel to account for non-enzymatic degradation.

    • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line provides the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

PK_Workflow Workflow for In Vitro Metabolic Stability Assay A Prepare Microsome/ Compound Mixture B Initiate Reaction with NADPH at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 45 min) B->C D Terminate Reaction (Cold Acetonitrile + IS) C->D E Analyze Supernatant by LC-MS/MS D->E F Calculate t½ and Intrinsic Clearance E->F

Caption: Experimental workflow for the metabolic stability assay.

Protocol 2: Vitamin D Receptor (VDR) Competitive Binding Assay

This assay confirms that deuteration does not alter the binding affinity of the active metabolite to its target receptor.

  • Objective: To determine the inhibitory constant (Ki) or IC50 value for the VDR.

  • Test System: Recombinant human VDR and a radiolabeled VDR ligand (e.g., [³H]-Calcitriol).

  • Methodology:

    • Preparation: Create serial dilutions of unlabeled calcitriol (as a control), deuterated calcitriol (metabolite of this compound), and non-deuterated calcitriol (metabolite of Alfacalcidol).

    • Reaction Setup: In a multi-well plate, incubate the recombinant VDR with a fixed concentration of [³H]-Calcitriol in the presence of varying concentrations of the test compounds.

    • Incubation: Allow the reaction to reach equilibrium (e.g., 2-4 hours at 4°C).

    • Separation: Separate the bound from free radioligand. A common method is to add dextran-coated charcoal, which adsorbs the free [³H]-Calcitriol, followed by centrifugation.

    • Quantification: Measure the radioactivity of the supernatant (containing the VDR-bound [³H]-Calcitriol) using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

Implications for Drug Development

The strategic deuteration of Alfacalcidol to this compound offers several potential advantages for clinical application:

  • Improved Pharmacokinetic Profile: A longer half-life and increased AUC could lead to more stable plasma concentrations of the active metabolite, calcitriol.

  • Enhanced Patient Compliance: A more stable and prolonged drug exposure profile may allow for reduced dosing frequency, improving patient adherence.

  • Potential for Dose Reduction: Increased metabolic stability could mean that a lower dose of this compound is required to achieve the same therapeutic effect as Alfacalcidol, potentially reducing the risk of dose-dependent side effects like hypercalcemia.

Conclusion

The biochemical difference between Alfacalcidol and this compound is rooted in the deuterium kinetic isotope effect, which slows the rate of CYP450-mediated metabolism. This modification is predicted to result in a superior pharmacokinetic profile for this compound, characterized by reduced clearance and a longer half-life, without altering the mechanism of action at the Vitamin D Receptor. The experimental protocols outlined in this guide provide a clear framework for the empirical validation of these expected differences, paving the way for further development of this next-generation vitamin D analog.

References

The Isotope Effect of Alfacalcidol-D6 in Assays: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic effects of Alfacalcidol-D6, a deuterated analog of the vitamin D prodrug alfacalcidol (B1684505), with a focus on its application in various analytical assays. This document will delve into the core principles of kinetic isotope effects, the practical implications for drug metabolism and pharmacokinetics (DMPK) studies, and its pivotal role as an internal standard in quantitative analysis. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and practical application of this stable isotope-labeled compound in a research and drug development setting.

Introduction to Alfacalcidol and the Role of Deuteration

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D.[1][2] It acts as a prodrug, being rapidly converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D3.[3][4][5] Calcitriol plays a crucial role in regulating calcium and phosphate (B84403) metabolism, which is essential for bone mineralization and overall skeletal health. The mechanism of action of alfacalcidol, once converted to calcitriol, involves binding to the vitamin D receptor (VDR) in various tissues, which in turn modulates gene expression related to calcium and phosphate transport.

Deuteration, the substitution of hydrogen atoms with their heavier stable isotope deuterium (B1214612), is a powerful tool in pharmaceutical sciences. In the context of alfacalcidol, the introduction of six deuterium atoms to create this compound serves two primary purposes:

  • Altering Metabolic Fate (Kinetic Isotope Effect): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing it with a C-D bond can slow down the reaction. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a reduced rate of metabolism and a longer plasma half-life of the drug.

  • Serving as an Ideal Internal Standard: In quantitative analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs are considered the gold standard for internal standards. This compound is chemically identical to alfacalcidol, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer, enabling accurate correction for analytical variability.

Quantitative Data: A Comparative Analysis

The primary application of this compound in assays is as an internal standard for the accurate quantification of alfacalcidol and its metabolites. The key differences in their analytical properties are summarized below.

ParameterAlfacalcidolThis compoundRationale for Difference
Molecular Weight ( g/mol ) 400.64~406.68Addition of 6 deuterium atoms (mass ~2.014 u) in place of 6 protium (B1232500) atoms (mass ~1.008 u).
Mass-to-Charge Ratio (m/z) of [M+H]+ 401.3~407.3The m/z value in mass spectrometry reflects the isotopic mass.
LC Retention Time IdenticalIdenticalDue to their identical chemical structures and polarities, deuterated and non-deuterated analogs co-elute under typical reversed-phase HPLC conditions.
Metabolic Rate Potentially FasterPotentially SlowerThe kinetic isotope effect can reduce the rate of enzymatic metabolism if a C-D bond is broken in a rate-limiting step.
Receptor Binding Affinity UnchangedUnchangedThe substitution of hydrogen with deuterium does not typically alter the stereochemistry or electronic interactions required for receptor binding.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound.

Quantification of Alfacalcidol in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative method for the quantification of alfacalcidol in a biological matrix.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction):

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • The supernatant can be further purified using a solid-phase extraction (SPE) cartridge to remove interfering substances. A typical SPE protocol would involve conditioning the cartridge, loading the sample, washing with a weak solvent to remove impurities, and eluting the analyte and internal standard with a stronger solvent like methanol (B129727).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. Derivatization (Optional but Recommended for Enhanced Sensitivity):

  • Due to the low ionization efficiency of vitamin D analogs, derivatization is often employed to improve sensitivity.

  • A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

  • The reconstituted extract is mixed with a PTAD solution and incubated to allow the reaction to complete. The reaction converts the cis-triene moiety of alfacalcidol into a highly ionizable derivative.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Alfacalcidol (derivatized): The specific precursor and product ions will depend on the derivatizing agent used.

      • This compound (derivatized): The precursor ion will be 6 Da higher than that of the derivatized alfacalcidol, and the product ions may also be shifted depending on the fragmentation pattern.

4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

  • The concentration of alfacalcidol in the unknown samples is then determined from this calibration curve.

Visualizing Workflows and Pathways

Alfacalcidol Metabolism and Signaling Pathway

Alfacalcidol is a prodrug that requires hepatic activation to become biologically active. The following diagram illustrates its conversion to calcitriol and the subsequent signaling cascade.

Alfacalcidol_Pathway Alfacalcidol Alfacalcidol (1α-hydroxycholecalciferol) Liver Liver Alfacalcidol->Liver 25-hydroxylase Calcitriol Calcitriol (1α,25-dihydroxyvitamin D3) Liver->Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Biological_Effects Biological Effects (Calcium Homeostasis, Bone Mineralization) Gene_Expression->Biological_Effects

Caption: Metabolic activation of alfacalcidol and the calcitriol signaling pathway.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the typical workflow for quantifying alfacalcidol in a biological sample using this compound as an internal standard.

LCMS_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Start->Spike Extraction Protein Precipitation & Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (e.g., with PTAD) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) LCMS->Data_Analysis Result Quantified Alfacalcidol Concentration Data_Analysis->Result

Caption: Workflow for the quantification of alfacalcidol using LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with alfacalcidol and other vitamin D analogs. Its primary utility lies in its role as a highly reliable internal standard for quantitative assays, significantly improving the accuracy and precision of measurements. The potential for a kinetic isotope effect also presents an interesting avenue for modulating the pharmacokinetic profile of alfacalcidol, although further studies are needed to fully characterize this in vivo. The methodologies and data presented in this guide provide a solid foundation for the effective application of this compound in a laboratory setting.

References

The Enhanced Biological Activity of Deuterated Alfacalcidol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of deuterated Alfacalcidol (B1684505), a strategic modification of the established vitamin D analog. While direct comparative quantitative data between deuterated and non-deuterated Alfacalcidol is not extensively available in peer-reviewed literature, this document synthesizes the known biological functions of Alfacalcidol with the established principles of deuteration in medicinal chemistry. The following sections detail the theoretical advantages, underlying mechanisms, and the requisite experimental protocols for the evaluation of deuterated Alfacalcidol, offering a comprehensive resource for researchers in the field.

Introduction: The Rationale for Deuterating Alfacalcidol

Alfacalcidol (1α-hydroxyvitamin D3) is a widely used prodrug that is rapidly converted in the liver to Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2] Calcitriol is essential for regulating calcium and phosphate (B84403) metabolism, and Alfacalcidol is therefore a cornerstone in the management of conditions such as hypocalcemia, secondary hyperparathyroidism, and osteodystrophy, particularly in patients with chronic renal failure where the endogenous production of Calcitriol is impaired.[2][3]

The primary metabolic pathway for the inactivation of Calcitriol is initiated by the enzyme CYP24A1, which hydroxylates the side chain. This metabolic process limits the duration of action of the active compound. The strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), at key metabolic sites can significantly alter the pharmacokinetic profile of a drug. This is due to the Deuterium Kinetic Isotope Effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4] Consequently, the cleavage of a C-D bond by metabolic enzymes, such as cytochrome P450s, is slower.

For Alfacalcidol, deuteration at metabolically vulnerable positions is hypothesized to slow its inactivation, leading to a longer half-life, increased systemic exposure (AUC), and potentially a more favorable dosing regimen.

Quantitative Data Summary

Table 1: Illustrative In Vitro Activity Profile

CompoundVDR Binding Affinity (Ki, nM)Cellular Potency (EC50, nM) in Reporter Gene Assay
Alfacalcidol (reference)ValueValue
Deuterated AlfacalcidolExpected to be similar to AlfacalcidolExpected to be similar to Alfacalcidol

Rationale: Deuteration is not expected to significantly alter the stereoelectronic properties that govern receptor binding and intrinsic potency.

Table 2: Illustrative Pharmacokinetic Profile in a Preclinical Model (e.g., Rat)

CompoundHalf-life (t½, hours)Area Under the Curve (AUC, ng·h/mL)Maximum Concentration (Cmax, ng/mL)Clearance (CL, L/h/kg)
AlfacalcidolValueValueValueValue
Deuterated AlfacalcidolExpected to be increasedExpected to be increasedExpected to be similar or slightly increasedExpected to be decreased

Rationale: The KIE is expected to reduce the rate of metabolic clearance, thereby prolonging the half-life and increasing overall drug exposure.

Table 3: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
AlfacalcidolValueValue
Deuterated AlfacalcidolExpected to be significantly increasedExpected to be significantly decreased

Rationale: This assay directly measures the impact of the KIE on the rate of metabolism by liver enzymes.

Signaling Pathways and Proposed Mechanisms

The biological activity of Alfacalcidol is mediated through its conversion to Calcitriol, which then binds to the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium homeostasis and other physiological processes.

Alfacalcidol Signaling Pathway cluster_blood Bloodstream cluster_liver Liver Cell cluster_target_cell Target Cell Alfacalcidol Alfacalcidol CYP27A1 25-hydroxylase (CYP27A1) Alfacalcidol->CYP27A1 Uptake Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binding CYP27A1->Calcitriol Conversion VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binding to DNA Gene_Transcription Gene Transcription Modulation VDRE->Gene_Transcription Activation/ Repression

Figure 1: Signaling pathway of Alfacalcidol.

The proposed advantage of deuterated Alfacalcidol lies in its increased resistance to metabolic degradation, primarily by CYP24A1, which is the key enzyme for Calcitriol catabolism.

Metabolic Stability Comparison cluster_h Non-Deuterated cluster_d Deuterated Active_Metabolite Active Metabolite (Calcitriol) CH_Bond Metabolically Labile C-H Bond CD_Bond More Stable C-D Bond Inactive_Metabolite Inactive Metabolites CYP24A1 CYP24A1 (Metabolizing Enzyme) CYP24A1->Inactive_Metabolite CH_Bond->CYP24A1 Rapid Cleavage CD_Bond->CYP24A1 Slower Cleavage

Figure 2: Deuteration enhances metabolic stability.

Experimental Protocols

The following are detailed methodologies for key experiments required to quantitatively assess the biological activity of deuterated Alfacalcidol in comparison to its non-deuterated counterpart.

Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the binding affinity (Ki) of the compounds for the VDR.

Materials:

  • Recombinant human VDR

  • [³H]-Calcitriol (radioligand)

  • Scintillation fluid and counter

  • Assay buffer (e.g., TEGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4)

  • Test compounds (Deuterated and non-deuterated Alfacalcidol, and Calcitriol as a positive control)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, combine the recombinant VDR, a fixed concentration of [³H]-Calcitriol, and varying concentrations of the test compound or vehicle control.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).

  • Separate the bound from unbound radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Calcitriol (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

Objective: To assess the rate of metabolism of the compounds in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (B52724) with an internal standard for quenching and sample preparation

  • LC-MS/MS system for quantification

Procedure:

  • Pre-incubate the test compounds with HLM in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint).

Experimental_Workflow Start Start Synthesis Synthesis of Deuterated and Non-Deuterated Alfacalcidol Start->Synthesis In_Vitro In Vitro Characterization Synthesis->In_Vitro VDR_Binding VDR Binding Assay In_Vitro->VDR_Binding Metabolic_Stability Metabolic Stability Assay In_Vitro->Metabolic_Stability Cellular_Assay Cell-Based Reporter Gene Assay In_Vitro->Cellular_Assay In_Vivo In Vivo Evaluation (Preclinical Model) In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis VDR_Binding->Data_Analysis Metabolic_Stability->Data_Analysis Cellular_Assay->Data_Analysis PK_Study Pharmacokinetic (PK) Study In_Vivo->PK_Study PD_Study Pharmacodynamic (PD) Study (e.g., Serum Ca2+, PTH levels) In_Vivo->PD_Study PK_Study->Data_Analysis PD_Study->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for evaluation.

Pharmacokinetic (PK) Study in a Preclinical Model

Objective: To determine and compare the pharmacokinetic parameters (t½, AUC, Cmax, CL) of deuterated and non-deuterated Alfacalcidol.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Dosing vehicles for oral or intravenous administration

  • Blood collection supplies

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of either deuterated or non-deuterated Alfacalcidol to a cohort of animals.

  • Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate the key PK parameters from the plasma concentration-time data.

Conclusion

The strategic deuteration of Alfacalcidol presents a compelling approach to enhancing its therapeutic profile. By leveraging the deuterium kinetic isotope effect, it is anticipated that deuterated Alfacalcidol will exhibit increased metabolic stability, leading to a longer duration of action and improved pharmacokinetic properties. While direct comparative data remains to be published, the established principles of medicinal chemistry and the known pharmacology of Alfacalcidol provide a strong rationale for its development. The experimental protocols outlined in this guide offer a clear roadmap for the comprehensive evaluation of this promising therapeutic candidate. Further research is warranted to fully elucidate the quantitative biological activity and potential clinical benefits of deuterated Alfacalcidol.

References

Methodological & Application

Application Note: Quantification of Alfacalcidol in Human Plasma by LC-MS/MS Using Alfacalcidol-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D that plays a crucial role in the regulation of calcium and phosphorus metabolism.[1] It is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D3.[1] Calcitriol is essential for maintaining calcium homeostasis, promoting bone mineralization, and modulating the immune system.[2] Alfacalcidol is prescribed for the treatment of various conditions, including osteoporosis, rickets, hypocalcemia, and secondary hyperparathyroidism in patients with chronic kidney disease.[2][3]

Accurate and precise quantification of Alfacalcidol in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as Alfacalcidol-D6, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results. This application note provides a detailed protocol for the quantification of Alfacalcidol in human plasma using this compound as an internal standard by LC-MS/MS.

Experimental Protocols

Materials and Reagents

Standard and Sample Preparation

  • Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Alfacalcidol in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions:

    • Prepare a series of working standard solutions of Alfacalcidol by serial dilution of the stock solution with methanol to create calibration standards.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.

  • Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, calibrator, or quality control sample, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

    • Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute.

    • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Add 600 µL of hexane/ethyl acetate (1:1, v/v) and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Optional, for enhanced sensitivity):

    • Reconstitute the dried extract in 50 µL of a 0.1 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.

    • Incubate at room temperature for 30 minutes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Conditions

  • Liquid Chromatography:

    • LC System: Agilent 1290 Infinity II UPLC or equivalent

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-1 min: 50% B

      • 1-5 min: 50% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 50% B

      • 7.1-9 min: 50% B

  • Mass Spectrometry:

    • MS System: Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alfacalcidol401.3383.310
This compound407.3389.310
Alfacalcidol-PTAD576.4314.117
This compound-PTAD582.4320.117

Data Presentation

The following tables present representative quantitative data for the LC-MS/MS method for Alfacalcidol, based on performance characteristics reported for similar assays.

Table 1: Calibration Curve for Alfacalcidol

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
0.1 - 100y = 0.025x + 0.001> 0.99

Table 2: Accuracy and Precision (Representative Data)

Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
0.5 (LQC)< 10%< 15%85-115%
5 (MQC)< 10%< 15%85-115%
50 (HQC)< 10%< 15%85-115%

Table 3: Method Sensitivity

ParameterValue
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Visualization

Metabolic Pathway of Alfacalcidol

Alfacalcidol_Pathway Alfacalcidol Alfacalcidol (1α-hydroxyvitamin D3) Liver Liver (25-hydroxylase) Alfacalcidol->Liver Metabolism Calcitriol Calcitriol (1α,25-dihydroxyvitamin D3) Calcium_Homeostasis Calcium Homeostasis (Increased intestinal absorption, increased renal reabsorption) Calcitriol->Calcium_Homeostasis Biological Action Liver->Calcitriol Conversion

Caption: Metabolic conversion of Alfacalcidol to Calcitriol and its physiological effect.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample / Calibrator / QC Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Extract Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Precipitate->Extract Evaporate1 Evaporate to Dryness Extract->Evaporate1 Derivatize Derivatization with PTAD (Optional) Evaporate1->Derivatize Evaporate2 Evaporate to Dryness Derivatize->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute LC_Separation Liquid Chromatography (C18 Column) Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Alfacalcidol Calibration->Quantification

Caption: Workflow for the quantification of Alfacalcidol using LC-MS/MS with this compound.

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the quantification of Alfacalcidol in human plasma. The use of a deuterated internal standard, this compound, is crucial for achieving high accuracy and precision by compensating for matrix effects and procedural losses. The described sample preparation, including optional derivatization for enhanced sensitivity, combined with optimized LC-MS/MS parameters, provides a reliable analytical method suitable for a wide range of applications in clinical and pharmaceutical research.

References

Protocol for the Quantification of Alfacalcidol in Human Plasma using Alfacalcidol-D6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alfacalcidol (B1684505) (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism.[1] It is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2] Accurate quantification of Alfacalcidol in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides a detailed protocol for the determination of Alfacalcidol in human plasma using a stable isotope-labeled internal standard, Alfacalcidol-D6, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it corrects for variability during sample preparation and analysis.

The low circulating concentrations of Alfacalcidol and its poor ionization efficiency in mass spectrometry present analytical challenges.[3] To overcome these, this protocol incorporates a derivatization step using 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a Cookson-type reagent, which significantly enhances the ionization efficiency and sensitivity of the assay.[4]

Experimental Protocols

1. Materials and Reagents

  • Alfacalcidol certified reference standard

  • This compound certified reference standard

  • Human plasma (K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • Formic acid (LC-MS grade)

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • Deionized water (18.2 MΩ·cm)

2. Standard and Quality Control (QC) Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alfacalcidol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Alfacalcidol stock solution with methanol:water (1:1, v/v) to prepare working standards for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a 50 ng/mL working solution of this compound in methanol.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Alfacalcidol working standards to create calibration standards (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 ng/mL). Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation

  • Protein Precipitation: To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound internal standard working solution (50 ng/mL) and vortex briefly. Add 600 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water:methanol (80:20, v/v).

    • Elute the analytes with 1 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of 0.1 mg/mL PTAD in acetonitrile. Vortex and incubate at room temperature for 30 minutes in the dark.

  • Final Preparation: Add 50 µL of deionized water to the derivatized sample, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

Table 1: Hypothetical MRM Transitions for Alfacalcidol-PTAD and this compound-PTAD

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alfacalcidol-PTAD576.4314.125
This compound-PTAD582.4320.125

Note: These are predicted transitions. Actual values must be optimized experimentally.

Data Presentation

Table 2: Representative Quantitative Performance Data

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)± 15%
Recovery> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Plasma Sample add_is Add this compound IS sample->add_is ppt Protein Precipitation add_is->ppt spe Solid Phase Extraction ppt->spe dry Dry Down spe->dry derivatize Derivatization with PTAD dry->derivatize lcms LC-MS/MS Analysis derivatize->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate calculate Calculate Peak Area Ratios integrate->calculate curve Generate Calibration Curve calculate->curve quantify Quantify Alfacalcidol curve->quantify

Caption: Experimental workflow for Alfacalcidol quantification.

signaling_pathway cluster_liver Liver cluster_target_tissues Target Tissues (Intestine, Bone, Kidney) alfacalcidol Alfacalcidol (1α-hydroxyvitamin D3) cyp27a1 25-hydroxylase (CYP27A1) alfacalcidol->cyp27a1 calcitriol Calcitriol (1,25-dihydroxyvitamin D3) cyp27a1->calcitriol vdr Vitamin D Receptor (VDR) calcitriol->vdr gene_expression Modulation of Gene Expression vdr->gene_expression calcium_homeostasis Increased Intestinal Ca Absorption Increased Bone Resorption Increased Renal Ca Reabsorption gene_expression->calcium_homeostasis

Caption: Metabolic activation pathway of Alfacalcidol.

References

Application Note: High-Throughput Analysis of Alfacalcidol in Human Plasma using Alfacalcidol-D6 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of alfacalcidol (B1684505) in human plasma samples using Alfacalcidol-D6 as a stable isotope-labeled internal standard (IS). The protocol employs a straightforward protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. A validated high-sensitivity method involving chemical derivatization is also presented for applications requiring lower limits of quantification. These methods are suitable for pharmacokinetic (PK) studies, enabling researchers and drug development professionals to accurately determine the concentration-time profile of alfacalcidol in clinical and preclinical trials.

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D that is used in the management of calcium and phosphate (B84403) metabolism disorders, particularly in patients with renal disease.[1][2] Accurate measurement of alfacalcidol concentrations in plasma is crucial for pharmacokinetic assessments, including the determination of its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the precise quantification of vitamin D metabolites due to its high selectivity and sensitivity.[3]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[4] This document provides a detailed protocol for sample preparation of alfacalcidol in human plasma for LC-MS/MS analysis, along with typical method performance characteristics.

Data Presentation

The following tables summarize the typical performance characteristics of the described bioanalytical methods. Table 1 outlines the parameters for a direct injection method following protein precipitation, while Table 2 provides data for a high-sensitivity method that includes a derivatization step.

Table 1: Typical Performance Characteristics of the Direct LC-MS/MS Method

ParameterAlfacalcidol
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal

Note: The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions. Method validation is required.

Table 2: Performance Characteristics of the High-Sensitivity Derivatization LC-MS/MS Method [5]

ParameterAlfacalcidol
Linearity Range 0.05 - 15 ng/mL
Correlation Coefficient (r²) > 0.996
Lower Limit of Quantification (LLOQ) 25 pg/mL (using 1 mL plasma)
Intra-assay Precision (%CV) < 10.6%
Inter-assay Precision (%CV) < 4.7%
Analytical Recovery Quantitative

Experimental Protocols

Method 1: Direct Analysis via Protein Precipitation

This protocol is designed for routine pharmacokinetic analysis and offers a balance of simplicity, speed, and sensitivity.

1. Materials and Reagents

  • Alfacalcidol analytical standard

  • This compound internal standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

2. Standard and Internal Standard Preparation

  • Alfacalcidol Stock Solution (1 mg/mL): Accurately weigh and dissolve alfacalcidol in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the alfacalcidol stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation

  • Allow all plasma samples, calibration standards, and QCs to thaw to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the this compound internal standard to each tube.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Typical)

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate alfacalcidol from matrix components (e.g., start at 60% B, ramp to 95% B, hold, and re-equilibrate).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Alfacalcidol: To be determined by direct infusion (e.g., Q1: 401.3 m/z, Q3: specific product ion)

    • This compound: To be determined by direct infusion (e.g., Q1: 407.3 m/z, Q3: corresponding product ion)

Method 2: High-Sensitivity Analysis with Derivatization

This method is recommended for studies requiring very low limits of quantification and is based on the work of Higashi et al.

1. Materials and Reagents

  • All materials from Method 1

  • Derivatization reagent (e.g., 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione - DMEQTAD)

  • Reconstitution solvent

  • Solid-Phase Extraction (SPE) cartridges (optional, for additional cleanup)

2. Sample Preparation

  • Follow steps 1-3 of the sample preparation protocol in Method 1.

  • After protein precipitation and centrifugation, transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in a small volume of a suitable solvent.

    • Add the derivatization reagent solution.

    • Incubate under optimized conditions (e.g., time and temperature) to ensure complete reaction.

    • Stop the reaction as per the specific derivatization protocol.

  • Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC conditions may need to be re-optimized for the derivatized analyte.

  • MRM Transitions: The precursor and product ions for the derivatized alfacalcidol and this compound will need to be determined by direct infusion.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add this compound in Acetonitrile (300 µL) plasma->is vortex1 Vortex (30s) is->vortex1 centrifuge Centrifuge (13,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injection Inject into LC-MS/MS hplc_vial->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Concentration Calculation) ms_detection->data_analysis

Caption: Workflow for Alfacalcidol analysis in plasma.

Conclusion

The described LC-MS/MS methods utilizing this compound as an internal standard provide a reliable and robust approach for the quantification of alfacalcidol in human plasma. The direct protein precipitation method is well-suited for high-throughput pharmacokinetic studies, while the derivatization method offers enhanced sensitivity for applications requiring lower detection limits. Proper method validation should be performed in accordance with regulatory guidelines to ensure data quality and integrity.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Alfacalcidol in Human Plasma Using Alfacalcidol-D6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetics, bioanalysis, and clinical trial sample analysis.

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a crucial pro-drug of Calcitriol, the biologically active form of vitamin D. It is widely prescribed for the treatment of osteoporosis, rickets, and calcium metabolism disorders.[1] Accurate quantification of Alfacalcidol in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. However, the analysis presents significant challenges due to the low therapeutic dosage and the compound's poor ionization efficiency in typical mass spectrometry sources like electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI).[1][2][3][4]

This application note details a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Alfacalcidol in human plasma. The method overcomes low sensitivity by employing a chemical derivatization step with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a Cookson-type reagent known to significantly enhance ionization efficiency. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Alfacalcidol-D6, is used to correct for matrix effects and procedural variability.

Principle

The method involves the extraction of Alfacalcidol and the this compound internal standard (IS) from human plasma via protein precipitation followed by liquid-liquid extraction (LLE). The extracted analytes are then derivatized with PTAD to add a readily ionizable moiety to the parent molecule. The derivatized products are subsequently separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Analytes: Alfacalcidol reference standard, this compound internal standard.

  • Reagents: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), HPLC-grade methanol, acetonitrile (B52724), dichloromethane (B109758), and ethyl acetate. Formic acid (LC-MS grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • Equipment: Centrifuge, vortex mixer, nitrogen evaporator, analytical balance, Class A volumetric flasks and pipettes.

Preparation of Stock and Working Solutions
  • Stock Solutions (100 µg/mL): Prepare primary stock solutions of Alfacalcidol and this compound in ethanol.

  • Working Standard Solutions: Serially dilute the Alfacalcidol stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve (e.g., 0.5, 1, 2.5, 5, 10, 25, 50, 100 ng/mL).

  • Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.

Sample Preparation Protocol
  • Aliquot: Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a 2 mL polypropylene (B1209903) microcentrifuge tube.

  • Add IS: Add 20 µL of the 10 ng/mL this compound working solution to all tubes (except blanks) and vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of dichloromethane to the supernatant. Vortex for 2 minutes. Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Evaporation: Transfer the lower organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of a freshly prepared 0.1 mg/mL PTAD solution in ethyl acetate.

    • Vortex and allow the reaction to proceed for 30 minutes at room temperature, protected from light.

  • Final Reconstitution: Evaporate the derivatization mixture to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase (90:10 Methanol/0.1% Formic Acid in Water) and transfer to an LC autosampler vial.

LC-MS/MS Method & Data

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions
ParameterCondition
Column Symmetry Shield RP18, 3.0 mm x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Isocratic: 90% B
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time 5 minutes
Mass Spectrometry Conditions
ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 4000 V
Nozzle Voltage 500 V
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Data Acquisition Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions were optimized for the PTAD-derivatized analytes.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Alfacalcidol-PTAD576.4314.110017
This compound-PTAD (IS)582.4314.110017

Data Presentation and Method Performance

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 0.05 to 25 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of Alfacalcidol-PTAD to this compound-PTAD against the nominal concentration.

Concentration (ng/mL)Area Ratio (Analyte/IS)
0.05 (LLOQ)0.025
0.10.051
0.50.248
2.51.255
105.012
25 (ULOQ)12.495
Correlation (r²) > 0.998
Method Validation Summary

The method was validated according to regulatory guidelines. Key performance characteristics are summarized below.

ParameterResult
Linearity Range 0.05 – 25 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quant. (LLOQ) 0.05 ng/mL
Intra-day Precision (%CV) < 7.9%
Inter-day Precision (%CV) < 3.3%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Minimal, compensated by IS
Recovery Consistent and reproducible (>85%)

Visualizations

Experimental Workflow

The overall analytical process from sample receipt to final data generation is illustrated below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Add_IS Spike this compound IS Sample->Add_IS Precip Protein Precipitation (Acetonitrile) Add_IS->Precip LLE Liquid-Liquid Extraction (Dichloromethane) Precip->LLE Dry1 Evaporate to Dryness LLE->Dry1 Deriv Derivatization with PTAD Dry1->Deriv Dry2 Evaporate & Reconstitute Deriv->Dry2 LC_Inject Inject into LC System Dry2->LC_Inject Chrom Chromatographic Separation (C18 Column) LC_Inject->Chrom MS_Detect MS/MS Detection (ESI+, MRM Mode) Chrom->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Area Ratios (Analyte / IS) Integration->Ratio Calib Quantify using Calibration Curve Ratio->Calib Report Final Concentration Report Calib->Report

Caption: Workflow for Alfacalcidol quantification in plasma.

Method Validation Parameters

The logical relationship between key validation experiments ensures a reliable and robust analytical method.

G cluster_core Core Performance Characteristics cluster_stability Analyte Stability cluster_matrix Matrix & Recovery Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision FreezeThaw Freeze-Thaw Validation->FreezeThaw MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery BenchTop Bench-Top LongTerm Long-Term

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of Alfacalcidol in human plasma. The use of chemical derivatization with PTAD significantly enhances the signal, allowing for a low limit of quantification (0.05 ng/mL). The incorporation of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision by correcting for matrix interference and procedural losses. This method is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic and bioequivalence studies of Alfacalcidol.

References

Preparation of Alfacalcidol-D6 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol, a synthetic analog of vitamin D, is a crucial pro-drug that is converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. Calcitriol plays a vital role in regulating calcium and phosphorus metabolism, making Alfacalcidol a key therapeutic agent in the management of osteoporosis, renal bone disease, and hypoparathyroidism. Alfacalcidol-D6, a deuterated version of Alfacalcidol, serves as an indispensable internal standard for the accurate quantification of Alfacalcidol in biological matrices using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, enabling clear differentiation from the endogenous, non-labeled compound without significantly altering its chemical properties.

This document provides a detailed protocol for the preparation of this compound stock solutions, essential for researchers and professionals in drug development and clinical studies. Adherence to this protocol will ensure the accuracy, reproducibility, and reliability of experimental results.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and the preparation of accurate stock solutions.

PropertyValueReference
Molecular Formula C27H38D6O2[1]
Molecular Weight 406.67 g/mol [1][2][3]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO (≥ 50 mg/mL)
Freely soluble in ethanol, methanol, and THF
Practically insoluble in water
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years
Storage (In Solvent) -80°C for up to 2 years; -20°C for up to 1 year

Experimental Protocols

Preparation of a 1 mg/mL Primary Stock Solution in DMSO

This protocol outlines the steps to prepare a 1 mg/mL primary stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap (e.g., 2 mL)

  • Micropipettes (P200, P1000) and sterile pipette tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Acclimatization: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare the amber glass vial on the analytical balance. Carefully weigh a precise amount of this compound powder (e.g., 1 mg) and transfer it into the tared vial. Record the exact weight.

  • Solvent Addition: Based on the recorded weight, calculate the required volume of DMSO to achieve a 1 mg/mL concentration. For example, for 1 mg of this compound, add 1 mL of DMSO. Use a calibrated micropipette to add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution to ensure no particulate matter is present.

  • Labeling and Storage: Clearly label the vial with the compound name ("this compound"), concentration (1 mg/mL), solvent (DMSO), preparation date, and your initials. For long-term storage, store the primary stock solution at -80°C. For short-term storage (up to one year), -20°C is suitable.

Preparation of Working Solutions by Serial Dilution

This protocol describes the preparation of a series of working solutions from the 1 mg/mL primary stock solution. These working solutions are typically used to spike into calibration standards and quality control samples.

Materials and Equipment:

  • 1 mg/mL this compound primary stock solution

  • Appropriate solvent for dilution (e.g., methanol, ethanol, or a mixture compatible with the analytical method)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Dilution Scheme: Plan the desired concentrations of your working solutions. A serial dilution approach is efficient for creating a range of concentrations.

  • First Dilution (e.g., to 10 µg/mL):

    • Label a new microcentrifuge tube or vial.

    • Pipette 990 µL of the dilution solvent into the labeled tube.

    • Add 10 µL of the 1 mg/mL primary stock solution to the tube.

    • Cap the tube and vortex thoroughly for 30 seconds to ensure homogeneity. This results in a 100-fold dilution, yielding a 10 µg/mL working solution.

  • Subsequent Dilutions: Repeat the dilution process to obtain the desired lower concentrations. For example, to prepare a 1 µg/mL working solution, take 100 µL of the 10 µg/mL solution and add it to 900 µL of the dilution solvent.

  • Labeling and Storage: Label each working solution with its concentration, solvent, and preparation date. Store the working solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing small aliquots.

Workflow for Preparation of this compound Stock and Working Solutions

Stock_Solution_Workflow Workflow for this compound Solution Preparation cluster_prep Preparation cluster_dilution Serial Dilution cluster_storage Storage A Acclimatize this compound to Room Temperature B Weigh Precise Amount of this compound A->B 15-20 min C Calculate and Add Appropriate Solvent (e.g., DMSO) B->C Record exact weight D Vortex/Sonicate for Complete Dissolution C->D E Primary Stock Solution (e.g., 1 mg/mL) D->E Visually confirm H Add Aliquot of Primary Stock Solution E->H Transfer M Aliquot Solutions E->M F Prepare Dilution Solvent (e.g., Methanol) G Pipette Dilution Solvent into a New Vial F->G G->H I Vortex to Mix H->I J Working Solution 1 (e.g., 10 µg/mL) I->J K Repeat Dilution Steps for Lower Concentrations J->K J->M L Further Working Solutions K->L L->M N Store at -20°C or -80°C M->N

Caption: Workflow for preparing this compound stock and working solutions.

Safety Precautions

  • Always handle this compound in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.

  • DMSO is an aprotic solvent and can facilitate the absorption of chemicals through the skin. Handle with care.

  • Dispose of all chemical waste according to your institution's guidelines.

By following these detailed protocols and safety guidelines, researchers can confidently prepare accurate and stable stock solutions of this compound, ensuring the integrity and reliability of their analytical data in various research and development applications.

References

Application Notes and Protocols for Tracing Calcitriol Metabolic Pathways Using Alfacalcidol-D6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D that is rapidly converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2] This metabolic activation makes Alfacalcidol an excellent tool for studying the pharmacokinetics and metabolic pathways of calcitriol. The use of a stable isotope-labeled version, Alfacalcidol-D6, allows for the precise tracing of its conversion to deuterated calcitriol (Calcitriol-D6) and subsequent downstream metabolites, distinguishing them from their endogenous, unlabeled counterparts. This application note provides detailed protocols for utilizing this compound as a tracer in both in vitro and in vivo systems, coupled with sensitive LC-MS/MS analysis for the quantification of deuterated metabolites. Stable isotope tracing is a powerful technique for tracking atoms through metabolic pathways and gaining insights into the dynamic nature of these processes.[3]

Principle of the Method

The core principle of this methodology is the administration of a known amount of this compound to a biological system. The deuterium-labeled Alfacalcidol is metabolized by the same enzymatic machinery as the unlabeled compound. Specifically, it undergoes 25-hydroxylation in the liver to form Calcitriol-D6.[4] This labeled calcitriol then follows the established catabolic pathways of the native hormone. By using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is possible to specifically detect and quantify the deuterated metabolites, thereby tracing the metabolic fate of the administered this compound over time. This approach allows for the elucidation of metabolic rates, identification of key enzymes involved, and the characterization of downstream catabolites.

Calcitriol Metabolic Pathway

The metabolic pathway of vitamin D, including the conversion of Alfacalcidol and the subsequent catabolism of calcitriol, is a critical area of research in endocrinology and drug development. Calcitriol, the active form of vitamin D, plays a crucial role in calcium homeostasis.[5] Its synthesis is tightly regulated, and its breakdown is essential for preventing hypercalcemia.

Calcitriol_Metabolic_Pathway cluster_synthesis Synthesis cluster_catabolism Catabolism 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin_D3 Vitamin_D3 7-Dehydrocholesterol->Vitamin_D3 UVB Light (Skin) 25(OH)D3 25(OH)D3 Vitamin_D3->25(OH)D3 CYP2R1/CYP27A1 (Liver) Calcitriol Calcitriol 25(OH)D3->Calcitriol CYP27B1 (Kidney) 1,24,25(OH)3D3 1,24,25(OH)3D3 Calcitriol->1,24,25(OH)3D3 CYP24A1 This compound This compound Calcitriol-D6 Calcitriol-D6 This compound->Calcitriol-D6 CYP27A1 (Liver) 1,24,25(OH)3D3-D6 1,24,25(OH)3D3-D6 Calcitriol-D6->1,24,25(OH)3D3-D6 CYP24A1 Calcitroic_Acid Calcitroic_Acid 1,24,25(OH)3D3->Calcitroic_Acid Further Oxidation Calcitroic_Acid-D6 Calcitroic_Acid-D6 1,24,25(OH)3D3-D6->Calcitroic_Acid-D6 Further Oxidation

Caption: Calcitriol metabolic pathway showing this compound conversion.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to study the conversion of this compound to Calcitriol-D6 in a controlled in vitro environment using human liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Internal Standard (IS): A structurally similar deuterated compound not generated from this compound (e.g., d3-25-hydroxyvitamin D3)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution of this compound by diluting the stock solution in the incubation buffer to a final concentration of 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Phosphate buffer

      • Human Liver Microsomes (final concentration 0.5 mg/mL)

      • This compound working solution (final concentration 1 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for LC-MS/MS:

    • Vortex the samples vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or tubes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

In Vivo Metabolism Study in a Rodent Model

This protocol outlines a basic workflow for an in vivo study to trace the metabolism of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., EDTA tubes)

  • Anesthesia

  • Surgical tools for tissue collection (optional)

  • Sample processing reagents as described in the in vitro protocol.

Procedure:

  • Animal Dosing:

    • Acclimatize animals for at least one week before the study.

    • Prepare a dosing solution of this compound in the vehicle at a suitable concentration.

    • Administer a single dose of this compound to the animals via oral gavage or intravenous injection.

  • Blood Sampling:

    • Collect blood samples at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site into EDTA tubes.

    • Process the blood to obtain plasma by centrifugation (e.g., 3000 rpm for 15 minutes at 4°C).

  • Tissue Harvesting (Optional):

    • At the end of the study, euthanize the animals and harvest relevant tissues such as the liver and kidneys.

    • Homogenize the tissues in an appropriate buffer.

  • Sample Preparation for LC-MS/MS:

    • For plasma samples, perform protein precipitation as described in the in vitro protocol.

    • For tissue homogenates, a more extensive extraction method like solid-phase extraction (SPE) may be required to remove interfering substances.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

Chromatographic Conditions (Representative):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the metabolites of interest.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The precursor and product ions for each analyte and internal standard need to be optimized. Representative transitions are provided in the table below. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used to enhance ionization efficiency.

Data Presentation

Table 1: Representative MRM Transitions for LC-MS/MS Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound407.4257.215
Calcitriol-D6423.4157.120
1,24,25(OH)3D3-D6439.4157.122
Calcitroic Acid-D6385.3157.125
d3-25(OH)D3 (IS)404.4260.218

Note: These are representative values and must be optimized for the specific instrument used.

Table 2: Representative Quantitative Data from an In Vitro Metabolism Study
Time (minutes)This compound (µM)Calcitriol-D6 (µM)
01.000.00
50.850.14
150.620.35
300.380.59
600.150.82
1200.040.93

Note: This is simulated data for illustrative purposes.

Experimental Workflows

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Reagents Prepare Reagents Prepare this compound Solution Prepare this compound Solution Prepare Reagents->Prepare this compound Solution Prepare Microsomes Prepare Microsomes Prepare Reagents->Prepare Microsomes Mix Reagents in Plate Mix Reagents in Plate Prepare this compound Solution->Mix Reagents in Plate Prepare Microsomes->Mix Reagents in Plate Pre-incubate at 37°C Pre-incubate at 37°C Mix Reagents in Plate->Pre-incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-incubate at 37°C->Initiate Reaction with NADPH Time-course Sampling Time-course Sampling Initiate Reaction with NADPH->Time-course Sampling Quench Reaction & Add IS Quench Reaction & Add IS Time-course Sampling->Quench Reaction & Add IS Protein Precipitation Protein Precipitation Quench Reaction & Add IS->Protein Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis

Caption: In Vitro Experimental Workflow.

In_Vivo_Workflow cluster_animal Animal Study cluster_sample Sample Processing cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Dose Formulation Dose Formulation Animal Acclimatization->Dose Formulation This compound Administration This compound Administration Dose Formulation->this compound Administration Time-course Blood Sampling Time-course Blood Sampling This compound Administration->Time-course Blood Sampling Tissue Harvesting (Optional) Tissue Harvesting (Optional) Time-course Blood Sampling->Tissue Harvesting (Optional) Tissue Homogenization (Optional) Tissue Homogenization (Optional) Tissue Harvesting (Optional)->Tissue Homogenization (Optional) Plasma Separation Plasma Separation Protein Precipitation & Add IS Protein Precipitation & Add IS Plasma Separation->Protein Precipitation & Add IS Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation & Add IS->Evaporation & Reconstitution Solid-Phase Extraction (Optional) Solid-Phase Extraction (Optional) Tissue Homogenization (Optional)->Solid-Phase Extraction (Optional) Solid-Phase Extraction (Optional)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis

Caption: In Vivo Experimental Workflow.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and precise method for elucidating the metabolic pathways of calcitriol. The detailed protocols and analytical methods described in this application note offer a comprehensive guide for researchers in pharmacology, endocrinology, and drug development to investigate vitamin D metabolism. This approach can be adapted to study the effects of various factors, such as disease states or drug interactions, on calcitriol metabolism, ultimately contributing to a better understanding of vitamin D physiology and the development of novel therapeutics.

References

Application Note: Quantification of Steroid Hormones Using Alfacalcidol-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of steroid hormones in biological matrices is crucial for a wide range of research and clinical applications, from endocrinology and drug development to clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and ability to multiplex the analysis of several steroids in a single run.[1] A key component of a robust LC-MS/MS assay is the use of a suitable internal standard to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the "gold standard" as they are chemically almost identical to the analyte of interest, exhibiting similar extraction recovery, chromatographic retention time, and ionization response.[2]

This application note describes a protocol for the quantification of a panel of steroid hormones in human serum using Alfacalcidol-D6 as an internal standard. While deuterated analogs are most commonly used for their corresponding non-deuterated analytes, a deuterated vitamin D analog like this compound can serve as a robust internal standard for a panel of steroid hormones, particularly when a full suite of deuterated standards for every analyte is not available or economically feasible. Its structural similarity to the steroid core allows it to mimic the behavior of other steroids during extraction and analysis, thereby ensuring accurate and precise quantification.

Principle

This method involves the extraction of steroid hormones and the spiked this compound internal standard from human serum via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of each analyte to the peak area of this compound is used to calculate the concentration of each steroid hormone, effectively compensating for any variations in sample preparation and instrument response.

Materials and Reagents

  • Analytes: Testosterone, Progesterone, Cortisol, Estradiol, and Androstenedione

  • Internal Standard: this compound

  • Solvents: HPLC-grade methanol, acetonitrile, and water; methyl tert-butyl ether (MTBE)

  • Reagents: Formic acid, ammonium (B1175870) hydroxide

  • Biological Matrix: Human serum (steroid-free serum for calibration standards and quality controls)

  • Equipment:

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

    • High-performance liquid chromatography (HPLC) system

    • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each steroid hormone and this compound in methanol.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 50:50 methanol/water mixture.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate working solutions into steroid-free serum to achieve the desired concentration range for each analyte.

  • Quality Controls (QC): Prepare low, medium, and high concentration QC samples in steroid-free serum in the same manner as the calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in a 50:50 methanol/water mixture.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of serum sample, calibrator, or QC into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 1 mL of MTBE to each tube.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation serum 200 µL Serum Sample is_spike Spike with this compound serum->is_spike extraction Add 1 mL MTBE & Vortex is_spike->extraction centrifuge Centrifuge (10,000 x g) extraction->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for steroid hormone quantification.
LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-8 min: 30% B (re-equilibration)

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize representative quantitative data for a steroid hormone panel analysis. While this data was generated using various deuterated internal standards, it reflects the expected performance of a method utilizing this compound.

Table 1: MRM Transitions and Typical Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Testosterone289.297.1253.8
Progesterone315.397.1284.2
Cortisol363.2121.1273.1
Estradiol273.2109.1353.5
Androstenedione287.297.1223.9
This compound (IS) 407.7 277.3 15 4.5

Table 2: Method Performance Characteristics

AnalyteLLOQ (ng/mL)Linearity (r²)Accuracy (%)Precision (%RSD)
Testosterone0.1>0.99592-108<10
Progesterone0.2>0.99595-105<8
Cortisol1.0>0.99898-103<5
Estradiol0.05>0.9990-110<15
Androstenedione0.1>0.99693-107<9

Steroid Hormone Signaling Pathway

Steroid hormones exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression. The general mechanism involves the diffusion of the steroid hormone across the cell membrane, binding to its specific receptor in the cytoplasm or nucleus, translocation of the hormone-receptor complex to the nucleus, and binding to hormone response elements on the DNA, thereby modulating the transcription of target genes.

G cluster_cell Target Cell SH Steroid Hormone R Receptor SH->R Enters Cell & Binds SH_R Hormone-Receptor Complex R->SH_R HSP HSP HSP->R Dissociates DNA DNA SH_R->DNA Translocates to Nucleus & Binds HRE mRNA mRNA DNA->mRNA Transcription Protein New Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Generalized steroid hormone signaling pathway.

Conclusion

This application note provides a detailed protocol for the quantification of a panel of steroid hormones in human serum using this compound as an internal standard. The use of a deuterated internal standard is critical for achieving the accuracy and precision required in steroid hormone analysis by compensating for analytical variability.[3] The described liquid-liquid extraction and LC-MS/MS method is robust and sensitive, making it suitable for a wide range of research and drug development applications. The principles and protocols outlined here can be adapted for the analysis of other steroid hormones and in different biological matrices.

References

Troubleshooting & Optimization

Alfacalcidol-D6 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alfacalcidol-D6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under specific conditions to ensure its stability and integrity for research purposes. For long-term storage, it is recommended to keep the compound in a well-sealed container, protected from light.

Q2: How stable is this compound in solution?

A2: Once dissolved in a solvent, the stability of this compound is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller volumes for single-use applications.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be light-sensitive.[1] All experiments and storage should be conducted under conditions that protect the compound from light exposure to prevent photodegradation.

Q4: What are the known degradation pathways for Alfacalcidol?

A4: Alfacalcidol can degrade under various stress conditions, including acidic and basic environments, oxidation, and exposure to light and heat. One identified related substance is (1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,3-diol, referred to as Impurity D.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results Degradation of this compound standard due to improper storage.Verify that the compound has been stored at the recommended temperature and protected from light. Prepare fresh standards from a new stock vial if necessary.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
Appearance of unexpected peaks in chromatogram Presence of degradation products.Perform a forced degradation study to identify potential degradation peaks. Ensure the analytical method is stability-indicating.
Contamination of the sample or solvent.Use high-purity solvents and clean laboratory equipment. Analyze a solvent blank to rule out contamination.
Low recovery of this compound in experiments Adsorption of the compound to container surfaces.Use silanized glassware or low-adsorption microcentrifuge tubes.
Instability in the experimental buffer or medium.Assess the stability of this compound in the specific buffer system at the experimental temperature and pH. Consider using a stabilizing agent if necessary.

Stability and Storage Data

Recommended Storage Conditions
Form Storage Temperature Duration Reference
Powder-20°C3 years[2]
Powder4°C2 years[2]
In Solvent-80°C2 years[3]
In Solvent-20°C1 year[3]
Forced Degradation of Alfacalcidol

The following table summarizes the degradation of Alfacalcidol under various stress conditions, as determined by a stability-indicating HPLC method.

Stress Condition % Degradation
Acid (1 hour)14.7 - 17.2%
Base (1 hour)16.1 - 18.8%
Oxidation (1 hour)5.9 - 16.2%
Humidity0.3 - 1.9%
UV Light-0.5 - 0.1%
Light1.2 - 3.8%
Thermal0.1 - 0.7%

Experimental Protocols

Stability-Indicating HPLC Method for Alfacalcidol

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of Alfacalcidol and separating it from its degradation products.

Chromatographic Conditions:

  • Column: Thermo Scientific silica, 250 x 4.6 mm, 3µm

  • Mobile Phase: n-Hexane: Isopropyl Alcohol (IPA): Tetrahydrofuran (THF): Acetic Acid (920:40:40:2 v/v/v/v)

  • Flow Rate: 2.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 100 µL

  • Column Temperature: 37°C

  • Sample Temperature: 15°C

  • Run Time: Approximately 15 minutes (retention time of Alfacalcidol is ~9.4 minutes)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve Alfacalcidol reference standard in the mobile phase to prepare a stock solution. Dilute the stock solution to the desired working concentration.

  • Sample Preparation: Prepare the this compound sample in the mobile phase to a concentration similar to the standard.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Compare the peak area and retention time of the this compound peak in the sample chromatogram to that of the standard. The presence of additional peaks may indicate degradation products.

Photostability Testing Protocol

This protocol is based on the ICH Q1B guideline for photostability testing.

Objective: To evaluate the intrinsic photostability characteristics of this compound.

Apparatus:

  • A photostability chamber capable of providing a controlled light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Calibrated radiometers and lux meters for monitoring light exposure.

Procedure:

  • Sample Preparation: Place the this compound powder in a chemically inert and transparent container. For solutions, dissolve the compound in a suitable inert solvent and place it in a transparent container.

  • Dark Control: Prepare a corresponding set of samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

  • Exposure: Place both the exposed samples and dark controls in the photostability chamber.

  • Sampling: Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the exposed samples and dark controls by a validated stability-indicating method (e.g., the HPLC method described above).

  • Evaluation: Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

Visualizations

cluster_Storage This compound Storage cluster_Handling Handling Recommendations Powder Powder Form -20°C (3 years) -20°C (3 years) Powder->-20°C (3 years) 4°C (2 years) 4°C (2 years) Powder->4°C (2 years) Solution Solution Form -80°C (2 years) -80°C (2 years) Solution->-80°C (2 years) -20°C (1 year) -20°C (1 year) Solution->-20°C (1 year) Handling General Handling Protect from Light Protect from Light Handling->Protect from Light Aliquot Solutions Aliquot Solutions Handling->Aliquot Solutions

Caption: Recommended storage and handling for this compound.

cluster_workflow Stability Testing Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, etc.) start->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Data Analysis: Compare stressed vs. unstressed samples hplc->data end End: Assess Stability Profile data->end

Caption: Workflow for assessing this compound stability.

result result start Inconsistent Results? check_storage Storage Conditions Correct? start->check_storage check_handling Proper Handling? (Light protection, aliquoting) check_storage->check_handling Yes result_storage Correct storage as per guidelines. check_storage->result_storage No check_method Method Validated? check_handling->check_method Yes result_handling Implement proper handling procedures. check_handling->result_handling No result_ok Consider matrix effects or contamination. check_method->result_ok Yes result_method Validate the analytical method. check_method->result_method No

Caption: Troubleshooting inconsistent analytical results.

References

Preventing degradation of Alfacalcidol-D6 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alfacalcidol-D6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its stability compare to non-deuterated Alfacalcidol (B1684505)?

Alfacalcidol, also known as 1-alpha-hydroxyvitamin D3, is a synthetic analog of vitamin D.[1] It is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2] this compound is a deuterated version of Alfacalcidol, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling is often used in pharmacokinetic studies and as an internal standard in analytical methods. While specific stability data for this compound is not extensively published, its stability profile is expected to be very similar to that of Alfacalcidol, as deuteration does not typically alter the fundamental chemical stability of the molecule under common storage conditions.

Q2: What are the primary factors that cause the degradation of this compound in solution?

Like other vitamin D analogs, this compound is susceptible to degradation from several environmental factors.[3] Key factors include:

  • Temperature: Elevated temperatures accelerate the degradation of vitamin D compounds.[4]

  • Light: Exposure to light, particularly UV radiation, can cause isomerization and degradation.

  • pH: Alfacalcidol is less stable in acidic conditions compared to neutral or slightly alkaline media. Vitamin D3, a related compound, shows a sharp decrease in stability below pH 5.

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of the molecule.

  • Metal Ions: Certain metal ions can catalyze degradation reactions.

Q3: What are the recommended storage conditions for this compound solutions to ensure stability?

To minimize degradation, this compound solutions should be stored under controlled conditions. Based on stability data for Alfacalcidol and other vitamin D analogs, the following storage practices are recommended:

  • Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C or below) temperatures.

  • Light Protection: Always store solutions in amber vials or otherwise protected from light to prevent photo-degradation. Product monographs often recommend keeping containers in an outer carton to protect from light.

  • Inert Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like nitrogen or argon to prevent oxidation.

  • Solvent Choice: Alfacalcidol is practically insoluble in water but freely soluble in ethanol (B145695) and fatty oils. For research purposes, stock solutions are often prepared in high-purity ethanol or other organic solvents. The choice of solvent can impact stability, and it is crucial to use high-quality, peroxide-free solvents.

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound in my solution, confirmed by HPLC analysis. What could be the cause?

Potential Cause Troubleshooting Steps
Photo-degradation Ensure that the solution is always protected from light. Use amber glassware or wrap containers in aluminum foil. Minimize exposure to ambient light during handling.
Thermal Degradation Verify the storage temperature. Ensure that freezers and refrigerators are maintaining the correct temperature. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquot the stock solution into smaller, single-use vials.
Oxidation The solvent used may contain peroxides or dissolved oxygen. Use freshly opened, high-purity solvents. Consider de-gassing the solvent before use. For sensitive applications, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
pH Effects If using an aqueous or buffered solution, check the pH. Alfacalcidol is more stable at neutral to slightly alkaline pH. Acidic conditions can significantly increase the rate of degradation.
Contamination The solution may be contaminated with metal ions or other reactive species. Use high-purity solvents and meticulously clean glassware. The addition of a chelating agent like EDTA can sometimes help stabilize solutions by sequestering metal ions.
Quantitative Stability Data Summary

While specific quantitative stability data for this compound is limited in public literature, the following table summarizes stability trends for Vitamin D3, which is structurally similar and serves as a useful reference.

Condition Solvent/Medium Observation Reference
Temperature Human SerumAt 40°C, a significant reduction in 25(OH)D concentration was observed after 7 days. At 25°C, the reduction was much lower.
pH Aqueous SolutionStability of Vitamin D3 decreases sharply below pH 5.
Light Aqueous SolutionExposure to light is a significant factor in degradation, with kinetics that do not follow simple first-order models.
Storage Drug SubstanceAlfacalcidol active substance is stable for up to 36 months when stored at 5±3°C or -20±3°C.

Experimental Protocols & Visualizations

Protocol: Accelerated Stability Study of this compound in Solution

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity ethanol (or other appropriate solvent)

  • Amber HPLC vials with caps

  • Calibrated oven, refrigerator, and freezer

  • Photostability chamber

  • HPLC system with a UV detector (detection at 265 nm is common for Alfacalcidol)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in the chosen solvent (e.g., ethanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Protect the solution from light at all times.

3. Experimental Workflow:

G cluster_prep Preparation cluster_storage Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep->aliquot temp Temperature Stress (e.g., 40°C, 25°C, 4°C, -20°C) aliquot->temp light Photostability (ICH Q1B Guidelines) aliquot->light ph pH Stress (e.g., pH 2, 7, 10) aliquot->ph sample Sample at Time Points (0, 1, 2, 4 weeks, etc.) temp->sample light->sample ph->sample hplc Analyze by Stability-Indicating HPLC-UV Method sample->hplc data Quantify Remaining This compound hplc->data

Caption: Workflow for an accelerated stability study of this compound.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A common method involves a C18 column with a mobile phase of acetonitrile (B52724) and water.

  • At each time point, inject the samples and a freshly prepared standard solution for comparison.

  • Calculate the percentage of this compound remaining relative to the initial (time zero) concentration.

Alfacalcidol Degradation Pathways

Alfacalcidol can undergo several degradation reactions, primarily isomerization and oxidation. The most common isomerization is the conversion to pre-alfacalcidol, which exists in a temperature-dependent equilibrium with Alfacalcidol. Oxidation can lead to various degradation products, breaking down the triene system.

G A This compound B Pre-Alfacalcidol-D6 (Thermal Isomer) A->B Heat C Oxidation Products A->C Oxygen, Metal Ions D Photo-isomers A->D UV Light B->A Equilibrium

Caption: Primary degradation pathways for this compound.

Logical Troubleshooting Flow for Degradation Issues

When encountering unexpected degradation, a systematic approach can help identify the root cause.

G start Degradation Observed in this compound Solution q1 Is the solution protected from light? start->q1 a1_yes Check Storage Temperature q1->a1_yes Yes a1_no Implement Light Protection (Amber vials, foil) q1->a1_no No q2 Is temperature controlled and appropriate? a1_yes->q2 a2_yes Evaluate Solvent Quality and Atmosphere q2->a2_yes Yes a2_no Use Calibrated Cold Storage Avoid Freeze-Thaw q2->a2_no No q3 Is solvent fresh? Is an inert atmosphere used? a2_yes->q3 a3_yes Check for Contaminants (e.g., pH, metals) q3->a3_yes Yes a3_no Use High-Purity Solvent Store Under Inert Gas q3->a3_no No

Caption: Decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Alfacalcidol-D6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with Alfacalcidol-D6 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity for this compound can stem from several factors related to the molecule's properties, sample preparation, and instrument settings. The most common culprits include:

  • Poor Ionization Efficiency: Alfacalcidol, and its deuterated analog, inherently exhibit low ionization efficiency with common techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[1][2][3]

  • Matrix Effects: Co-eluting components from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound in the MS source.[4][5]

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in labile positions. This can reduce the concentration of the fully deuterated standard.

  • Suboptimal LC-MS/MS Parameters: Inadequate optimization of parameters such as mobile phase composition, ion source settings, and collision energy can lead to poor signal.

  • Low Concentration: The concentration of the this compound internal standard may be too low, leading to a weak signal.

  • Degradation: Alfacalcidol is sensitive to air, heat, and light, which can lead to degradation of the standard.

Q2: How can I determine if matrix effects are responsible for the low signal of my this compound standard?

To assess the impact of the matrix on your this compound signal, you can perform a post-extraction addition experiment:

  • Prepare two sample sets:

    • Set A (Neat Solution): Spike a known concentration of this compound into the final reconstitution solvent.

    • Set B (Post-extraction Spike): Process a blank matrix sample (without the internal standard) through your entire extraction procedure. Then, spike the same known concentration of this compound into the final extract.

  • Analyze and Compare: Analyze both sets of samples using your LC-MS method and compare the peak areas of this compound.

Observation Interpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.
Peak areas in both sets are comparable.The matrix has a minimal effect on the this compound signal.

Q3: Can the deuterium isotope effect impact my results?

Yes, the "deuterium isotope effect" can cause a slight shift in retention time between the non-deuterated analyte and the deuterated internal standard like this compound. If this separation occurs in a region of significant ion suppression, the internal standard may experience a different degree of signal suppression than the analyte, potentially compromising the accuracy of quantification.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low this compound Signal check_standard 1. Verify Standard Integrity - Prepare fresh standard - Direct infusion analysis start->check_standard decision1 Signal Still Low? check_standard->decision1 check_ms 2. Assess MS Performance - Tune and calibrate instrument - Check source parameters decision2 Signal Still Low? check_ms->decision2 check_chromatography 3. Evaluate Chromatography - Check for peak shape issues - Assess co-elution with analyte decision3 Signal Still Low? check_chromatography->decision3 check_sample_prep 4. Investigate Sample Preparation - Evaluate extraction efficiency - Perform matrix effect experiment decision4 Signal Still Low? check_sample_prep->decision4 advanced_solutions 5. Implement Advanced Solutions - Chemical Derivatization - Optimize ionization source end Signal Optimized advanced_solutions->end decision1->check_ms Yes decision1->end No decision2->check_chromatography Yes decision2->end No decision3->check_sample_prep Yes decision3->end No decision4->advanced_solutions Yes decision4->end No

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Step 1: Verify Standard Integrity and MS Performance

  • Action: Prepare a fresh solution of this compound from a reliable stock. Perform a direct infusion of the new standard into the mass spectrometer, bypassing the LC column.

  • Rationale: This initial step confirms that the standard itself is not degraded and that the mass spectrometer is capable of detecting the molecule. Ensure the instrument is properly tuned and calibrated.

Step 2: Optimize Chromatographic Conditions

  • Action:

    • Mobile Phase: For vitamin D analogs, a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is often used. Experiment with different mobile phase compositions and gradients to improve peak shape and separation from matrix components.

    • Column: A C8 or C18 reversed-phase column is typically suitable.

  • Rationale: Poor peak shape (broadening or tailing) can decrease the apparent signal height. Optimizing chromatography can also help separate this compound from co-eluting matrix components that cause ion suppression.

Step 3: Enhance Ionization and MS Detection

  • Action:

    • Ionization Source: Test both ESI and APCI in positive ion mode. Optimize source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature.

    • MS/MS Parameters: Optimize the collision energy to ensure efficient fragmentation of the precursor ion and maximize the signal of the product ions. For Alfacalcidol, a common transition is monitoring the loss of water.

  • Rationale: Alfacalcidol has poor ionization efficiency. Fine-tuning the ion source and MS/MS parameters is critical for maximizing the signal.

Step 4: Improve Sample Preparation

  • Action:

    • Extraction: Employ a robust sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Dilution: If matrix effects are suspected, diluting the sample can reduce the concentration of interfering components.

  • Rationale: A cleaner sample will minimize ion suppression and lead to a more stable and intense signal.

Step 5: Advanced Solution - Chemical Derivatization

  • Action: If the signal remains low after optimizing the above parameters, consider chemical derivatization. Derivatizing this compound with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), can significantly enhance ionization efficiency.

  • Rationale: Studies have shown that derivatization with PTAD can improve the limit of detection for Alfacalcidol by as much as 100-fold.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma, add the this compound internal standard.

  • Add 300 µL of chilled methanol to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Chemical Derivatization with PTAD
  • After extraction and drying, reconstitute the sample in a small volume of a suitable solvent (e.g., acetonitrile).

  • Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Analyze the derivatized sample by LC-MS.

Note: The exact concentrations and reaction times should be optimized for your specific application.

Typical LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development for Alfacalcidol.

Parameter Typical Setting
LC Column C18 or C8, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Gradient Start at 60-70% B, increase to 95-100% B
Ionization Mode ESI or APCI, Positive
Capillary Voltage 3500 - 4500 V
Source Temperature 300 - 450 °C
Precursor Ion (m/z) Varies based on adduct ([M+H]+, [M+Na]+, etc.)
Product Ion (m/z) Typically corresponds to loss of water molecules

Signaling Pathway

Alfacalcidol is a prodrug that is converted in the liver to calcitriol, the active form of vitamin D3. Calcitriol then binds to the Vitamin D Receptor (VDR) to regulate gene expression related to calcium and phosphate (B84403) metabolism.

AlfacalcidolPathway cluster_liver Liver cluster_target_cell Target Cell (Intestine, Bone, Kidney) Alfacalcidol Alfacalcidol Enzyme 25-hydroxylase Alfacalcidol->Enzyme Calcitriol Calcitriol (Active Vitamin D3) Enzyme->Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Calcitriol->VDR GeneExpression Regulation of Gene Expression VDR->GeneExpression Ca_P_Homeostasis Calcium & Phosphate Homeostasis GeneExpression->Ca_P_Homeostasis

Caption: Metabolic activation of Alfacalcidol to Calcitriol and its subsequent signaling pathway.

References

Matrix effects in biological samples for Alfacalcidol-D6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalysis of Alfacalcidol-D6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to matrix effects in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your analytical endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound in biological matrices.

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the biological matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1] For this compound, which has a low intrinsic ionization efficiency, matrix effects can be particularly problematic, potentially leading to underestimation or overestimation of its concentration.[3]

Q2: I am observing significant ion suppression for this compound in plasma samples. What are the likely causes and how can I mitigate this?

A2: Significant ion suppression in plasma is often caused by endogenous components like phospholipids (B1166683) that co-elute with the analyte.[4]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Protein Precipitation (PPT): While a simple and fast technique, PPT may not effectively remove phospholipids, leading to significant matrix effects.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating this compound from matrix components. A comparison of the two techniques often shows lower matrix effects with SPE.

    • Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup method.

  • Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components, especially phospholipids.

    • Consider using a column with a different selectivity.

    • Optimize the mobile phase gradient to enhance separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS for Alfacalcidol. When quantifying endogenous Alfacalcidol, using a further deuterated analog (e.g., Alfacalcidol-D9) can help compensate for matrix effects, as it will be similarly affected by suppression or enhancement.

Q3: My this compound peak shape is poor (e.g., tailing, fronting, or splitting). What should I investigate?

A3: Poor peak shape can be caused by a variety of factors.

Troubleshooting Flowchart:

G start Poor Peak Shape Observed check_column Check Column Condition (Contamination, Void) start->check_column check_mobile_phase Evaluate Mobile Phase (pH, Composition) start->check_mobile_phase check_injection Assess Injection Solvent (Strength vs. Mobile Phase) start->check_injection check_sample_prep Review Sample Preparation (Incomplete derivatization, Particulates) start->check_sample_prep solution_column Flush/Replace Column check_column->solution_column If contaminated or voided solution_mobile_phase Prepare Fresh Mobile Phase Adjust pH check_mobile_phase->solution_mobile_phase If degraded or incorrect solution_injection Match Injection Solvent to Initial Mobile Phase check_injection->solution_injection If stronger than mobile phase solution_sample_prep Optimize Derivatization Filter Samples check_sample_prep->solution_sample_prep If issues are identified G start Plasma Sample condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Sample condition->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute this compound (e.g., Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_sample Sample Characteristics cluster_method Analytical Method cluster_outcome Analytical Outcome Matrix Biological Matrix (Plasma, Serum, Urine) SamplePrep Sample Preparation (PPT, SPE, LLE, Derivatization) Matrix->SamplePrep Analyte This compound Properties (Low Ionization) Analyte->SamplePrep Detection MS/MS Detection (MRM, Source Parameters) Analyte->Detection Chromatography LC Separation (Column, Mobile Phase) SamplePrep->Chromatography DataQuality Data Quality (Accuracy, Precision, Sensitivity) SamplePrep->DataQuality Chromatography->Detection Chromatography->DataQuality Detection->DataQuality

References

Technical Support Center: Optimizing LC Gradient for Alfacalcidol-D6 Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the liquid chromatography (LC) gradient for the separation of Alfacalcidol and its deuterated internal standard, Alfacalcidol-D6. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate Alfacalcidol and this compound?

A1: The primary challenge lies in their structural similarity. This compound is a stable isotope-labeled (SIL) version of Alfacalcidol, meaning they are chemically almost identical. The separation relies on a subtle phenomenon known as the "deuterium effect" or "chromatographic isotope effect" (CIE). In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated counterparts due to minor differences in polarity and interaction with the stationary phase. This effect is often small, necessitating a highly optimized LC method to achieve baseline resolution.

Q2: Is baseline separation of Alfacalcidol and this compound necessary for accurate quantification?

A2: While ideal, baseline separation is not always mandatory for accurate quantification, especially when using a triple quadrupole mass spectrometer. The mass difference between the two compounds allows for their differentiation based on their mass-to-charge (m/z) ratio. However, achieving some degree of chromatographic separation is highly recommended to improve the robustness of the method and minimize potential matrix effects and isotopic crosstalk, leading to more precise and accurate results.

Q3: What are the initial recommended LC conditions for Alfacalcidol and this compound separation?

A3: A good starting point for method development is a reversed-phase C18 column with a particle size of less than 2 µm to maximize efficiency. The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and water, with a small amount of an additive like formic acid (0.1%) to improve peak shape and ionization efficiency. An initial gradient could run from a lower to a higher percentage of the organic solvent.

Q4: How can I improve the low ionization efficiency of Alfacalcidol in the mass spectrometer?

A4: Alfacalcidol and other vitamin D analogs often exhibit poor ionization efficiency with electrospray ionization (ESI).[1][2] A common and effective solution is chemical derivatization. Derivatizing Alfacalcidol with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), can significantly enhance its ionization efficiency, leading to a much-improved signal-to-noise ratio and lower limits of detection.[1][3]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems you may encounter during the separation of Alfacalcidol and this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution Gradient is too steep.Employ a shallower gradient. A slower increase in the organic mobile phase composition over a longer period can enhance the separation of these closely eluting compounds.[4]
Inadequate column chemistry.Utilize a high-resolution C18 column with a smaller particle size (e.g., ≤1.8 µm). You can also explore columns with different C18 bonding chemistries to exploit subtle selectivity differences.
Mobile phase composition is not optimal.While acetonitrile (B52724) is common, methanol (B129727) can sometimes offer different selectivity. Consider trying a methanol-based mobile phase. Ensure mobile phase additives are at a consistent and optimal concentration.
Peak Tailing Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate. Adding a small amount of formic acid can help suppress silanol (B1196071) interactions on silica-based columns.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Column overload.Reduce the amount of sample injected or dilute the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject a smaller volume.
Column void or collapse.This is a less common issue with modern columns but can cause fronting. If suspected, the column will likely need replacement.
Split Peaks Partially blocked column inlet frit.Reverse-flush the column (if recommended by the manufacturer) or replace the frit. Always filter samples and mobile phases.
Injection issues (e.g., scratched injector rotor).Inspect and maintain the autosampler and injector components.
Sample solvent incompatibility.As with peak fronting, ensure the sample solvent is compatible with the initial mobile phase conditions.
Broad Peaks High extra-column volume.Minimize the length and internal diameter of tubing between the injector, column, and detector.
Inappropriate flow rate.Optimize the flow rate for your column dimensions and particle size. A lower flow rate can sometimes improve peak shape but will increase run time.
Temperature fluctuations.Use a column oven to maintain a stable temperature.

Experimental Protocols

Optimized LC Method for Alfacalcidol and this compound Separation

This protocol provides a starting point for achieving separation between Alfacalcidol and this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation (Derivatization)

  • To a 100 µL aliquot of your sample (or standard), add 50 µL of a freshly prepared 0.1 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 30 minutes in the dark.

  • Add 10 µL of 1% formic acid in water to quench the reaction.

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: High-performance liquid chromatography system capable of binary gradient elution.

  • Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase B
0.050
1.050
8.080
8.195
10.095
10.150
12.050
  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions:

    • Alfacalcidol-PTAD: Monitor appropriate precursor and product ions.

    • This compound-PTAD: Monitor appropriate precursor and product ions.

Data Presentation

The following table summarizes the expected chromatographic results from the optimized LC method.

Compound Retention Time (min) Peak Width (sec) Resolution (Rs)
This compound-PTAD6.24.81.8
Alfacalcidol-PTAD6.55.0

Note: These are representative values. Actual results may vary depending on the specific LC system, column, and experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Alfacalcidol and this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard Derivatization Derivatization with PTAD Sample->Derivatization Quench Quench Reaction Derivatization->Quench Centrifuge Centrifugation Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for Alfacalcidol analysis.

Alfacalcidol Signaling Pathway

Alfacalcidol is a pro-drug that is converted in the liver to calcitriol, the active form of vitamin D3. Calcitriol then binds to the Vitamin D Receptor (VDR), which leads to the regulation of genes involved in calcium and phosphate (B84403) metabolism.

G cluster_liver Liver Cell cluster_target Target Cell (e.g., Intestinal Epithelium) Alfacalcidol Alfacalcidol Conversion 25-hydroxylase Alfacalcidol->Conversion Calcitriol_liver Calcitriol Conversion->Calcitriol_liver Calcitriol_target Calcitriol Calcitriol_liver->Calcitriol_target Enters bloodstream VDR VDR Calcitriol_target->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Expression Target Gene Transcription VDRE->Gene_Expression Regulates Proteins Protein Synthesis (e.g., Calcium-binding proteins) Gene_Expression->Proteins Leads to

Caption: Alfacalcidol mechanism of action.

References

Alfacalcidol-D6 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Alfacalcidol-D6 in various organic solvents. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common organic solvents?

A1: this compound is soluble in a range of organic solvents. Quantitative data is available for Dimethyl Sulfoxide (DMSO), where its solubility is ≥ 50 mg/mL. For other common solvents, qualitative data for the non-deuterated form, Alfacalcidol, can be used as a reference, indicating solubility in methanol, ethanol, chloroform, methylene (B1212753) chloride, acetone, and ether.[1]

Q2: Are there any quantitative solubility data available for similar compounds?

A2: Yes, quantitative solubility data for Vitamin D3, a structurally related compound, is available and can serve as a useful reference. The solubility of Vitamin D3 has been determined in several organic solvents.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventSolubilityCitation
This compound Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL[2]
Alfacalcidol MethanolSoluble[1]
EthanolFreely Soluble[1]
ChloroformSoluble[1]
Methylene ChlorideSoluble
AcetoneSoluble
EtherSoluble
WaterPractically Insoluble
Vitamin D3 Ethanol~30 mg/mL
Dimethyl Sulfoxide (DMSO)~3 mg/mL
Dimethylformamide (DMF)~25 mg/mL

Experimental Protocols

General Protocol for Determining Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Small, sealable glass vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand to let the undissolved solid settle.

  • Centrifuge the vial to further separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical range of your quantification method.

  • Analyze the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in mg/mL or other desired units.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result A Weigh excess this compound B Add known volume of solvent A->B Step 1 C Seal vial and agitate (24-48h at constant temp) B->C Step 2 D Settle and centrifuge C->D Step 3 E Collect supernatant D->E Step 4 F Dilute for analysis E->F Step 5 G Quantify concentration (e.g., HPLC) F->G Step 6 H Calculate Solubility G->H Step 7

Caption: Workflow for determining compound solubility.

Troubleshooting Guide

Issue 1: The compound does not appear to dissolve completely, even with vigorous mixing.

  • Possible Cause: The concentration may be exceeding the solubility limit of the solvent.

  • Troubleshooting Steps:

    • Gentle Heating: Carefully warm the solution in a water bath. Be cautious as excessive heat can degrade the compound.

    • Sonication: Use a bath sonicator to provide additional energy to break up solid particles.

    • Use a More Dilute Solution: Attempt to prepare a stock solution at a lower concentration.

Issue 2: The compound dissolves initially but precipitates out of solution over time or upon dilution.

  • Possible Cause: The solution was supersaturated, or the compound is less soluble in the final (diluted) solvent mixture.

  • Troubleshooting Steps:

    • Ensure Equilibrium: For solubility determination, ensure the solution has been agitated long enough to reach thermodynamic equilibrium.

    • Solvent Compatibility: When diluting, consider the miscibility and polarity of the solvents. A large change in solvent polarity upon dilution can cause precipitation.

    • Prepare Fresh Solutions: If a stock solution has precipitated upon storage, it is best to prepare a fresh solution for your experiment.

Issue 3: Inconsistent solubility results between experiments.

  • Possible Cause: Variations in experimental conditions or procedure.

  • Troubleshooting Steps:

    • Temperature Control: Ensure a constant and accurately controlled temperature throughout the experiment, as solubility is temperature-dependent.

    • Solvent Quality: Use high-purity, anhydrous solvents. The presence of water or other impurities can affect solubility.

    • Precise Measurements: Ensure accurate weighing of the compound and measurement of solvent volumes.

    • Consistent Equilibration Time: Use the same agitation time for all samples to ensure consistency.

References

Improving recovery of Alfacalcidol-D6 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Alfacalcidol-D6 during sample extraction.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Recovery of this compound

Q: My recovery of this compound is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low recovery can stem from several factors throughout the sample preparation process. Here's a step-by-step guide to pinpoint the issue:

  • Extraction Method Inefficiency: The chosen extraction method (LLE or SPE) may not be optimal for your sample matrix.

    • Liquid-Liquid Extraction (LLE):

      • Solvent Choice: The polarity of the extraction solvent is crucial. For Alfacalcidol, which is a relatively nonpolar compound, solvents like dichloromethane (B109758) or hexane (B92381) are often used.[1] If you are using a solvent that is too polar, the this compound may not efficiently partition into the organic phase.

      • pH of Aqueous Phase: The pH of your sample can affect the charge state of Alfacalcidol and its solubility in the extraction solvent. While Alfacalcidol does not have a readily ionizable group, extreme pH values can affect its stability.[2]

      • Emulsion Formation: Emulsions at the solvent interface can trap your analyte, leading to poor recovery. To break emulsions, you can try adding a saturated saline solution or centrifuging at a higher speed.[1]

    • Solid-Phase Extraction (SPE):

      • Sorbent Selection: The choice of sorbent is critical. For vitamin D analogs, reversed-phase sorbents like C18 are commonly used.[3]

      • Method Optimization: Each step of the SPE process (conditioning, loading, washing, and elution) needs to be optimized.[4]

        • Conditioning: Improper conditioning of the SPE cartridge can lead to poor retention of the analyte.

        • Loading: The sample should be loaded at an appropriate flow rate to ensure sufficient interaction with the sorbent.

        • Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound.

        • Elution: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a high percentage of an organic solvent like methanol (B129727) or acetonitrile.

  • Analyte Instability: this compound can be susceptible to degradation under certain conditions.

    • Temperature: Vitamin D analogs can be sensitive to heat. Avoid high temperatures during solvent evaporation steps.

    • Light: Exposure to light can cause degradation. It is recommended to use amber glassware or protect your samples from light.

    • pH: Extreme pH conditions can lead to the degradation of drug molecules.

  • Matrix Effects: Components in your sample matrix (e.g., plasma, serum) can interfere with the extraction and analysis.

    • Ion Suppression/Enhancement: Co-eluting matrix components can affect the ionization of this compound in the mass spectrometer, leading to an apparent low recovery. Proper sample cleanup is essential to minimize matrix effects.

    • Protein Binding: Alfacalcidol, like other vitamin D metabolites, is highly bound to proteins in biological samples. Inefficient disruption of this binding will result in low recovery. A protein precipitation step is often necessary.

Issue 2: High Variability in this compound Recovery

Q: I am observing significant variability in my this compound recovery across different samples. What could be the cause?

A: High variability is often a sign of inconsistent sample handling or matrix effects that differ between samples.

  • Inconsistent Sample Preparation: Ensure that all steps of your extraction protocol are performed consistently for every sample. This includes volumes of solvents used, vortexing times, and incubation periods.

  • Variable Matrix Effects: The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement for each sample. Using a stable isotope-labeled internal standard like this compound is intended to correct for this; however, if the matrix effect is severe, it can still impact reproducibility.

  • Pipetting Errors: Inaccurate pipetting, especially of the internal standard, can lead to significant variability in the final calculated concentrations.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like this compound?

A: Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry. This is because they are chemically and physically very similar to the analyte of interest. By adding a known amount of this compound to your sample at the beginning of the extraction process, it will behave almost identically to the endogenous Alfacalcidol during extraction, chromatography, and ionization. This allows it to effectively compensate for sample-to-sample variations in extraction recovery and matrix effects.

Q2: My this compound and the native Alfacalcidol are not co-eluting perfectly in my LC-MS analysis. Is this a problem?

A: Ideally, the deuterated internal standard should co-elute with the native analyte. A slight difference in retention time can sometimes be observed due to the deuterium (B1214612) isotope effect. However, a significant separation can be problematic as the two compounds may experience different levels of ion suppression or enhancement as they elute from the column, which can compromise the accuracy of your results. If you observe significant separation, you may need to optimize your chromatographic method.

Q3: Can the deuterium atoms on this compound exchange with protons from the solvent?

A: Deuterium exchange is a potential issue with some deuterated compounds, especially if they are stored in acidic or basic solutions. This can lead to a decrease in the signal for the deuterated standard and an increase in the signal for the non-deuterated analyte, resulting in inaccurate quantification. It is important to be aware of the stability of your deuterated standard under your specific experimental conditions.

Q4: What is the best way to store this compound stock solutions?

A: Stock solutions of this compound should be stored at low temperatures, such as -20°C or -80°C, and protected from light to prevent degradation. It is also advisable to aliquot the stock solution to minimize freeze-thaw cycles.

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE) of Alfacalcidol

This protocol is adapted from a method for the extraction of Alfacalcidol from a dissolution medium and can be modified for other aqueous sample types.

  • Sample Preparation:

    • To a 2 mL sample in a glass centrifuge tube, add 1 mL of dichloromethane.

    • To prevent emulsion, add 600 µL of a saturated saline solution.

  • Extraction:

    • Vortex the mixture thoroughly to ensure efficient partitioning of the this compound into the organic layer.

    • Centrifuge the tube at 2000 rpm for 3 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

    • Perform a second extraction of the remaining aqueous layer with an additional 1 mL of dichloromethane to maximize recovery.

  • Drying and Reconstitution:

    • Combine the organic extracts.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of your mobile phases).

General Protocol for Solid-Phase Extraction (SPE) of Vitamin D Analogs

This is a general protocol that should be optimized for your specific application.

  • Sample Pre-treatment:

    • For biological fluids like plasma or serum, perform a protein precipitation step. A common method is to add 3 to 4 volumes of a cold organic solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for SPE.

  • SPE Cartridge Conditioning:

    • Select a suitable SPE cartridge, such as a C18 reversed-phase cartridge.

    • Condition the cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water through the sorbent. Do not allow the sorbent to go dry between these steps.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering compounds. This is a critical step to optimize. For a C18 cartridge, a solution of water with a low percentage of methanol (e.g., 5-10%) is a good starting point.

  • Elution:

    • Elute the this compound with a strong organic solvent. For a C18 cartridge, this is typically methanol or acetonitrile. The volume of the elution solvent should be optimized to ensure complete recovery without excessive dilution.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical instrument.

Data Presentation

Table 1: Recovery of Alfacalcidol using Liquid-Liquid Extraction
Spiked Concentration (µg/mL)Mean Recovery (%)Standard Deviation (%)
0.4100.039.77
0.5104.314.53
0.695.304.16

Data adapted from a study on the LLE of Alfacalcidol from dissolution media.

Table 2: Recovery of Vitamin D Metabolites using Solid-Phase Extraction
AnalyteMean Recovery (%)
25-hydroxyvitamin D294.4
25-hydroxyvitamin D396.3

This data is for related vitamin D compounds and can serve as a reference for expected SPE recovery.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Collection (e.g., Plasma) Spike Spike with This compound Sample->Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Transfer Supernatant Centrifugation1->Supernatant_Transfer SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Supernatant_Transfer->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: General experimental workflow for the extraction of this compound.

G Start Low Recovery of This compound Observed Check_LLE Using LLE? Start->Check_LLE Check_SPE Using SPE? Check_LLE->Check_SPE No LLE_Solvent Optimize Extraction Solvent Check_LLE->LLE_Solvent Yes Check_Stability Check Analyte Stability Check_SPE->Check_Stability No SPE_Sorbent Verify Sorbent Choice Check_SPE->SPE_Sorbent Yes Check_Matrix Investigate Matrix Effects Check_Stability->Check_Matrix LLE_pH Adjust Sample pH LLE_Solvent->LLE_pH LLE_Emulsion Address Emulsion Formation LLE_pH->LLE_Emulsion SPE_Wash Optimize Wash Step SPE_Sorbent->SPE_Wash SPE_Elute Optimize Elution Step SPE_Wash->SPE_Elute

Caption: Troubleshooting decision tree for low this compound recovery.

G cluster_method Extraction Method cluster_conditions Experimental Conditions cluster_matrix Sample Matrix center This compound Recovery Solvent Solvent Choice Solvent->center Sorbent SPE Sorbent Sorbent->center pH Sample pH pH->center Temperature Temperature Temperature->center Light Light Exposure Light->center Time Extraction Time Time->center Protein_Binding Protein Binding Protein_Binding->center Interferences Endogenous Interferences Interferences->center

Caption: Key factors influencing the recovery of this compound.

References

Technical Support Center: Alfacalcidol-D6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing mass fragmentation pattern inconsistencies and other challenges encountered during the LC-MS/MS analysis of Alfacalcidol-D6.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization recommended for the analysis of Alfacalcidol and its deuterated analogs?

A1: Alfacalcidol has a low ionization efficiency with standard electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) sources.[1][2] Derivatization, for instance with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), can significantly enhance the signal intensity, improving the limit of detection by as much as 100-fold.[1][2]

Q2: What are the expected precursor and product ions for Alfacalcidol and its PTAD derivative?

A2: For underivatized Alfacalcidol, a common multiple reaction monitoring (MRM) transition is m/z 401.3 → 383.3.[1] For Alfacalcidol-PTAD, the transition is typically m/z 576.4 → 314.1. The fragmentation of the PTAD derivative involves the cleavage of the C6-7 bond.

Q3: What could cause a discrepancy between the observed mass of this compound and its theoretical mass?

A3: A common cause for this discrepancy is adduct formation, where the analyte ion associates with other molecules in the sample or mobile phase. Common adducts in positive ion mode include sodium ([M+Na]+), potassium ([M+K]+), and ammonium (B1175870) ([M+NH4]+). It is crucial to check for these adducts when interpreting mass spectra.

Q4: How does Alfacalcidol metabolize, and how might this affect my analysis?

A4: Alfacalcidol is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the active form of vitamin D. When analyzing in-vivo samples, it is important to consider the presence of this active metabolite and other potential downstream metabolites, which may interfere with or be of interest to the analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Issue 1: Inconsistent or Unexpected Fragmentation Pattern of this compound

Potential Cause 1: Hydrogen-Deuterium (H/D) Exchange The deuterium (B1214612) labels on this compound can exchange with protons from the solvent or sample matrix, especially if the labels are on labile positions like hydroxyl groups. This can lead to a distribution of masses rather than a single deuterated species, complicating the fragmentation pattern.

Troubleshooting Steps:

  • Evaluate Label Position: Whenever possible, use an internal standard where deuterium atoms are on stable, non-exchangeable positions.

  • Optimize Mobile Phase: Minimize the time the sample is exposed to protic solvents at elevated temperatures. Consider using aprotic solvents in the sample preparation if compatible with the overall method.

  • On-line H/D Exchange Experiments: Performing experiments with D2O in the mobile phase can help identify the number of exchangeable protons and confirm if H/D exchange is occurring.

Potential Cause 2: In-Source Fragmentation Fragmentation can occur within the ion source before the precursor ion reaches the mass analyzer. This can lead to a complex spectrum of fragment ions that may not be consistent across different runs or instruments.

Troubleshooting Steps:

  • Optimize Source Parameters: Carefully tune the ion source parameters, such as the fragmentor voltage or cone voltage, to minimize in-source fragmentation. The goal is to achieve soft ionization that preserves the precursor ion.

  • Methodical Parameter Optimization: Use a systematic approach to optimize source settings, adjusting one parameter at a time and observing the effect on the precursor and fragment ion intensities.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Causes & Solutions:

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with the column; Extra-column effects.Optimize mobile phase pH; Use a different column chemistry; Check and replace tubing and fittings if necessary.
Peak Fronting Column overload.Reduce sample concentration or injection volume.
Split Peaks Partially clogged column frit; Column void.Back-flush the column (if recommended by the manufacturer); Replace the column if a void is suspected.
Issue 3: Low Signal Intensity or High Background Noise

Potential Causes & Solutions:

ProblemPotential CauseRecommended Solution
Low Signal Poor ionization; Ion suppression from matrix components.Derivatize this compound with PTAD; Optimize chromatographic separation to elute the analyte in a region with less matrix interference; Dilute the sample.
High Background Contaminated solvents or system; Mobile phase additives.Use high-purity LC-MS grade solvents; Filter all mobile phases and samples; Regularly clean the ion source.

Experimental Protocols

Sample Preparation and Derivatization of Alfacalcidol

This protocol is adapted from a method for the analysis of Alfacalcidol from tablet dissolution.

  • Extraction: Extract Alfacalcidol from the sample matrix using a suitable organic solvent like dichloromethane. This step also helps to remove interfering substances.

  • Derivatization with PTAD:

    • Dry the extract under a stream of nitrogen.

    • Reconstitute the residue in a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., acetonitrile).

    • Allow the reaction to proceed at room temperature. The reaction is typically rapid.

  • LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system.

LC-MS/MS Parameters for Alfacalcidol Analysis

The following table summarizes typical starting parameters for the analysis of Alfacalcidol and its PTAD derivative. These should be optimized for your specific instrument and application.

ParameterUnderivatized AlfacalcidolAlfacalcidol-PTADThis compound-PTAD (Expected)
Precursor Ion (m/z) 401.3576.4582.4
Product Ion (m/z) 383.3314.1314.1 (or 320.1 if D is on fragment)
Fragmentation Voltage ~170 V~120 V~120 V
Collision Energy ~10 V~17 V~17 V

Visualizations

Alfacalcidol_Metabolism Alfacalcidol Alfacalcidol Liver Liver (25-hydroxylase) Alfacalcidol->Liver Metabolism Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) Liver->Calcitriol Conversion

Figure 1. Metabolic conversion of Alfacalcidol to Calcitriol.

Troubleshooting_Workflow start Inconsistent Fragmentation Pattern Observed check_hd Check for H/D Exchange start->check_hd check_insource Investigate In-Source Fragmentation check_hd->check_insource No optimize_mp Optimize Mobile Phase & Sample Prep check_hd->optimize_mp Yes optimize_source Optimize Ion Source Parameters check_insource->optimize_source Yes stable_pattern Consistent Fragmentation Pattern Achieved check_insource->stable_pattern No optimize_mp->stable_pattern optimize_source->stable_pattern

Figure 2. Troubleshooting workflow for inconsistent fragmentation.

References

Validation & Comparative

The Gold Standard in Bioanalysis: Assessing the Accuracy of Alfacalcidol-D6

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly for potent compounds like Alfacalcidol, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of Alfacalcidol-D6 against other common internal standards, supported by experimental data and detailed protocols. We delve into why stable isotope-labeled internal standards like this compound are considered the gold standard, offering superior performance in mitigating matrix effects and improving data quality in LC-MS/MS assays.

Executive Summary

The quantification of Alfacalcidol, a synthetic analog of the active form of vitamin D3, presents analytical challenges due to its low physiological concentrations and susceptibility to matrix interference in biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for variability during sample preparation and analysis. This guide will demonstrate the theoretical and practical advantages of using this compound in comparison to other structural analogs, like Vitamin D3, as internal standards.

The Critical Role of Internal Standards in Quantitative Bioanalysis

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization. Stable isotope-labeled internal standards are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612), ¹³C). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample processing.

Logical Framework for Internal Standard Selection

cluster_0 Ideal Internal Standard Properties cluster_1 Types of Internal Standards Similar physicochemical properties Similar physicochemical properties Co-elution with analyte Co-elution with analyte No interference with analyte No interference with analyte Stable and pure Stable and pure Stable Isotope-Labeled (e.g., this compound) Stable Isotope-Labeled (e.g., this compound) Stable Isotope-Labeled (e.g., this compound)->Similar physicochemical properties Identical Stable Isotope-Labeled (e.g., this compound)->Co-elution with analyte Identical Structural Analog (e.g., Vitamin D3) Structural Analog (e.g., Vitamin D3) Structural Analog (e.g., Vitamin D3)->Similar physicochemical properties Similar but not identical Structural Analog (e.g., Vitamin D3)->Co-elution with analyte Close but not identical

Caption: Rationale for selecting an internal standard in quantitative bioanalysis.

Comparative Performance Data

While direct head-to-head comparative studies for this compound are not extensively published, we can infer its performance based on the established principles of using stable isotope-labeled standards and by comparing the validation data of a method using a structural analog (Vitamin D3) as an internal standard.

A published LC-MS method for the quantification of Alfacalcidol in dissolution media utilized Vitamin D3 as an internal standard.[1][2][3][4] The validation parameters for this method are summarized below. It is anticipated that a method employing this compound would exhibit even better precision and accuracy due to the superior compensation for matrix effects.

Table 1: Bioanalytical Method Validation Data using Vitamin D3 as an Internal Standard

Validation ParameterConcentration (µg/mL)ResultAcceptance Criteria
Intra-day Precision (%RSD) 0.5< 3.3%≤ 15%
1.0< 3.3%≤ 15%
Inter-day Precision (%RSD) 0.5< 7.9%≤ 15%
1.0< 7.9%≤ 15%
Accuracy (Recovery %) 0.4100.03 ± 9.77%85 - 115%
0.5104.31 ± 4.53%85 - 115%
0.695.30 ± 4.16%85 - 115%
Linearity (r²) 0.05 - 2.0> 0.99≥ 0.99

Data sourced from a study on the quantification of Alfacalcidol tablets dissolution content.[1]

The use of a stable isotope-labeled internal standard like this compound is expected to further improve these parameters by more effectively correcting for any variations in extraction recovery and ionization efficiency between the analyte and the internal standard.

Experimental Protocol: Quantitative Analysis of Alfacalcidol using LC-MS/MS with this compound

This section outlines a typical experimental protocol for the quantitative bioanalysis of Alfacalcidol in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation

  • Spiking: To 100 µL of the biological sample, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE), vortex, and centrifuge.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

2. Derivatization (Optional but Recommended for Enhanced Sensitivity)

Due to the poor ionization efficiency of Alfacalcidol, derivatization is often employed.

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Alfacalcidol-PTAD derivative: e.g., m/z 576.4 → 314.1

      • This compound-PTAD derivative: e.g., m/z 582.4 → 320.1 (hypothetical, assuming 6 deuterium atoms)

Experimental Workflow Diagram

Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization Reconstitution->Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Bioanalytical workflow for Alfacalcidol quantification.

Alfacalcidol's Mechanism of Action: A Simplified Signaling Pathway

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Calcitriol then exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.

Alfacalcidol Alfacalcidol Liver Liver Alfacalcidol->Liver 25-hydroxylation Calcitriol (1,25-(OH)2D3) Calcitriol (1,25-(OH)2D3) Liver->Calcitriol (1,25-(OH)2D3) VDR VDR Calcitriol (1,25-(OH)2D3)->VDR Binding Target Genes Target Genes VDR->Target Genes Gene Regulation Biological Effects Biological Effects Target Genes->Biological Effects Increased Calcium Absorption, etc.

Caption: Simplified metabolic activation and signaling pathway of Alfacalcidol.

Conclusion

The use of a stable isotope-labeled internal standard, this compound, is the superior choice for the quantitative bioanalysis of Alfacalcidol. Its identical chemical and physical properties to the analyte ensure the most accurate and precise correction for experimental variability. While methods using structural analogs like Vitamin D3 can provide acceptable results, this compound offers a higher level of confidence in the generated data, which is critical in regulated drug development environments. The provided experimental protocol and diagrams serve as a guide for researchers to develop and validate robust bioanalytical methods for this important therapeutic agent.

References

A Comparative Guide to Inter-Laboratory Quantification of Alfacalcidol Using LC-MS/MS with Alfacalcidol-D6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of Alfacalcidol in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is structured around a hypothetical inter-laboratory comparison to highlight potential sources of variability and to present key performance metrics. Alfacalcidol-D6 is utilized as the stable isotope-labeled internal standard (IS) across all methods to ensure the highest degree of accuracy.

The validation parameters and acceptance criteria discussed are based on internationally recognized guidelines, such as the ICH M10 on Bioanalytical Method Validation.[1] Reliable and consistent bioanalytical data is paramount for clinical trials and therapeutic drug monitoring, making inter-laboratory proficiency essential.

Experimental Protocols

The quantification of Alfacalcidol, a vitamin D analog, presents analytical challenges due to its low physiological concentrations and poor ionization efficiency in mass spectrometry.[2][3] To enhance sensitivity, a chemical derivatization step using 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a Cookson-type reagent, is commonly employed.[4][5]

This section outlines a generalized experimental protocol, followed by specific variations implemented by three hypothetical laboratories (Lab A, Lab B, Lab C) to assess methodological robustness and comparability.

Generalized Sample Preparation and LC-MS/MS Workflow

The workflow diagram below illustrates the key steps in the bioanalytical process, from sample receipt to final data analysis.

G cluster_pre Pre-Analytical cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_post Post-Analytical Sample Plasma Sample Receipt (Containing Alfacalcidol) Spike Spike with this compound (Internal Standard) Sample->Spike PPT Protein Precipitation (e.g., with Acetonitrile) Spike->PPT LLE Liquid-Liquid Extraction (e.g., with Hexane) Dry Evaporate to Dryness LLE->Dry PPT->LLE Deriv Derivatize with PTAD Reagent Recon Reconstitute in Mobile Phase Deriv->Recon Dry->Deriv LC UPLC Separation Recon->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Processing (Integration & Calibration) MS->Data Report Generate Report Data->Report

Caption: Generalized workflow for Alfacalcidol quantification.
Methodological Variations

While all labs follow the general workflow, they employ slightly different instrumentation and chromatographic conditions.

Table 1: Comparison of Analytical Conditions Across Laboratories

ParameterLab A (Baseline)Lab BLab C
Sample Preparation Manual Protein Precipitation & LLEManual Protein Precipitation & LLEAutomated Liquid Handler for all steps
UPLC Column ACQUITY UPLC BEH C18, 1.7 µmPhenomenex Kinetex C18, 1.7 µmACQUITY UPLC BEH C18, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in MethanolMethanol0.1% Formic Acid in Methanol
Gradient 3-minute linear gradient4-minute stepped gradient3-minute linear gradient
Mass Spectrometer Waters Xevo TQ-SSciex Triple Quad 6500+Waters Xevo TQ-S
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transitions Alfacalcidol-PTAD: 576.4 > 314.1this compound-PTAD: 582.4 > 320.1Alfacalcidol-PTAD: 576.4 > 314.1this compound-PTAD: 582.4 > 320.1Alfacalcidol-PTAD: 576.4 > 314.1this compound-PTAD: 582.4 > 320.1

Inter-Laboratory Performance Data

To compare the methods, identical sets of quality control (QC) samples at low, medium, and high concentrations, along with calibration standards, were distributed to each laboratory. The results are summarized below.

Calibration Curve and Sensitivity

The performance of the calibration curve determines the quantifiable range of the assay. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

Table 2: Comparison of Calibration Curve Performance and LLOQ

ParameterLab ALab BLab CAcceptance Criteria
Linear Range (pg/mL) 10 - 200010 - 200010 - 2000N/A
Regression Model Linear (1/x²)Linear (1/x²)Linear (1/x²)N/A
Mean R² 0.9970.9980.999≥ 0.99
LLOQ (pg/mL) 101010S/N > 5

All laboratories demonstrated excellent linearity within the defined range, with correlation coefficients (R²) exceeding the typical acceptance criterion of 0.99.

Accuracy and Precision

Accuracy (measured as % bias or relative error) and precision (measured as coefficient of variation, %CV) are critical for ensuring reliable data. They were assessed by analyzing QC samples in replicate on three separate days.

Table 3: Inter-Laboratory Comparison of Accuracy (% Bias)

QC LevelConcentration (pg/mL)Lab ALab BLab CAcceptance Criteria
LLOQ QC 10-8.5%-11.2%-4.1%Within ±20%
Low QC 30-6.2%-8.5%-2.5%Within ±15%
Medium QC 3004.1%5.3%1.8%Within ±15%
High QC 15007.8%9.9%3.5%Within ±15%

Table 4: Inter-Laboratory Comparison of Precision (%CV)

QC LevelConcentration (pg/mL)Lab A (Inter-day)Lab B (Inter-day)Lab C (Inter-day)Acceptance Criteria
LLOQ QC 1012.1%14.5%7.8%≤ 20%
Low QC 309.8%11.2%5.5%≤ 15%
Medium QC 3006.5%7.9%3.1%≤ 15%
High QC 15005.8%6.4%2.6%≤ 15%

The results show that all three laboratories met the standard acceptance criteria for accuracy and precision. Notably, Lab C, which utilized an automated sample preparation system, demonstrated superior precision with lower %CV values across all QC levels.

Logical Framework for Comparison

The integrity of an inter-laboratory comparison relies on a structured process of sample distribution, analysis, and centralized data evaluation.

G Coordinator Proficiency Testing Coordinator RefLab Reference Laboratory (Assigns Target Values) Coordinator->RefLab Comparison Centralized Data Comparison (Bias, Precision, Concordance) Coordinator->Comparison Samples Preparation & Distribution of Blinded QC Samples RefLab->Samples LabA Lab A Analysis Samples->LabA LabB Lab B Analysis Samples->LabB LabC Lab C Analysis Samples->LabC LabA->Comparison LabB->Comparison LabC->Comparison Report Final Report (Performance Evaluation) Comparison->Report

Caption: Logical flow of an inter-laboratory proficiency test.

Discussion and Conclusion

This hypothetical comparison demonstrates that even with minor variations in LC columns, mobile phases, and instrumentation, different laboratories can achieve comparable and acceptable results for Alfacalcidol quantification when using a robust, validated method with an appropriate internal standard. All three laboratory setups produced data that met stringent international bioanalytical validation criteria.

The superior precision observed in Lab C highlights the potential benefits of automating sample preparation, which can minimize human error and improve reproducibility. The slight differences in accuracy between labs, while all within acceptance limits, underscore the importance of ongoing proficiency testing programs, such as the Vitamin D Standardization Program (VDSP), to ensure long-term consistency and accuracy in clinical measurements.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Alfacalcidol-D6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Alfacalcidol-D6, a deuterium-labeled form of Alfacalcidol. As Alfacalcidol is classified as a highly toxic substance, adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.[1][2][3]

Emergency Contact Information:

In case of exposure or emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and refer to the specific contact information provided in the Safety Data Sheet (SDS) for Alfacalcidol.

Hazard Identification and Classification

Alfacalcidol is categorized as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[1][2] All personnel must be thoroughly trained on the hazards and handling procedures before working with this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Skull and crossbonesDangerH300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashes.Must be ANSI Z87.1 approved. Prescription glasses are not a substitute for safety glasses.
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile).Double gloving is recommended. Gloves must be changed immediately if contaminated. Wash hands thoroughly after removing gloves.
Body Protection A long-sleeved, back-closing laboratory coat.Lab coats should not be taken home for laundering. Consider disposable gowns for high-risk procedures.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder form or if there is a risk of aerosol generation.A full-face respirator may be required depending on the scale of work and risk assessment.
Footwear Closed-toe shoes that cover the entire foot.Shoes should be made of a material that offers protection from spills.

Engineering Controls

To minimize inhalation exposure, all work with this compound powder must be conducted in a certified chemical fume hood or a glove box. Local exhaust ventilation should be used to control dust and aerosols at the source.

Step-by-Step Handling Protocol

1. Preparation and Pre-Handling Check:

  • Ensure the work area is clean and uncluttered.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents.

  • Put on all required PPE as outlined in the table above.

2. Weighing and Aliquoting:

  • Perform all manipulations of solid this compound within a chemical fume hood.

  • Use a dedicated, labeled weighing vessel.

  • Handle the compound gently to avoid creating dust.

  • Close the primary container tightly after use.

3. Solution Preparation:

  • Add solvent to the solid this compound slowly to avoid splashing.

  • If sonication is required, ensure the vial is securely capped.

  • Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.

4. Post-Handling Procedures:

  • Decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Wash hands thoroughly with soap and water after completing the work.

Spill and Emergency Procedures

Emergency ScenarioAction Plan
Minor Spill (Solid) 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Gently cover the spill with an absorbent material to avoid raising dust. 4. Mechanically collect the material into a labeled, sealed container for hazardous waste. 5. Clean the spill area with a suitable decontaminating solution.
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Storage and Disposal Plan

Storage: Store this compound in a tightly sealed, labeled container in a cool, dry, and well-ventilated area. It should be stored locked up and away from incompatible materials.

Disposal: this compound and any materials contaminated with it are considered hazardous waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, labeled hazardous waste container.
Contaminated PPE Dispose of in a sealed bag and place in the designated hazardous waste container.
Empty Containers Handle contaminated packages in the same way as the substance itself.

Do not empty into drains or release into the environment. All waste must be disposed of through your institution's EHS-approved hazardous waste management program.

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management prep_area 1. Prepare Work Area (Clean & Uncluttered) check_hood 2. Verify Fume Hood Functionality prep_area->check_hood gather_materials 3. Assemble Materials & Reagents check_hood->gather_materials don_ppe 4. Don Required PPE gather_materials->don_ppe weigh 5. Weigh this compound don_ppe->weigh prepare_solution 6. Prepare Solution weigh->prepare_solution label_vials 7. Label All Solutions prepare_solution->label_vials decontaminate 8. Decontaminate Surfaces label_vials->decontaminate dispose_waste 9. Dispose of Contaminated Disposables decontaminate->dispose_waste doff_ppe 10. Doff PPE Correctly dispose_waste->doff_ppe collect_waste A. Collect all contaminated materials in labeled, sealed containers dispose_waste->collect_waste wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands store_waste B. Store waste in a designated secure area collect_waste->store_waste ehs_pickup C. Arrange for pickup by EHS Hazardous Waste Management store_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alfacalcidol-D6
Reactant of Route 2
Alfacalcidol-D6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.